N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H9F2NO3/c1-5(15)13-10-8(16-2)3-7(11)6(4-14)9(10)12/h3-4H,1-2H3,(H,13,15) |
InChI Key |
BIUFEULZYRSSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1OC)F)C=O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, a substituted aromatic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, based on established chemical principles and data from structurally related molecules, offers a comprehensive resource covering its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, expected analytical characterization, and potential biological significance. The guide is intended to serve as a foundational document for researchers and drug development professionals interested in the synthesis and evaluation of novel substituted benzaldehydes.
Introduction and Chemical Identity
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a multifaceted aromatic compound featuring a unique combination of functional groups: a difluoro-substituted phenyl ring, an acetamide moiety, a methoxy group, and a formyl (aldehyde) group. This intricate arrangement of substituents suggests a rich chemical reactivity and potential for diverse biological interactions. The presence of fluorine atoms can significantly influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. The aldehyde and acetamide functionalities provide key points for further chemical modifications and potential interactions with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide | [1] |
| CAS Number | 1785565-02-7, 1780540-65-9 | [1] |
| Molecular Formula | C₁₀H₉F₂NO₃ | [1] |
| Molecular Weight | 229.18 g/mol | Calculated |
| Canonical SMILES | CC(=O)NC1=C(C(=C(C=C1F)C=O)F)OC | [1] |
| InChI Key | BIUFEULZYRSSDX-UHFFFAOYSA-N | [1] |
Proposed Synthetic Route and Rationale
Diagram 1: Proposed Synthesis Workflow
Caption: A proposed two-step synthesis of the target compound.
Step 1: N-Acetylation of 2,4-Difluoro-6-methoxyaniline
The initial step involves the protection of the amino group of 2,4-difluoro-6-methoxyaniline as an acetamide. This is a standard and high-yielding reaction that serves two primary purposes:
-
Amine Protection: The acetamide group is a robust protecting group for the aniline nitrogen, preventing its interference in the subsequent electrophilic formylation step.
-
Directing Group: The acetamido group is an ortho-, para-director in electrophilic aromatic substitution. In this case, it will help direct the incoming formyl group to the desired position.
Step 2: Ortho-Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The acetamido and methoxy groups are both activating and will direct the electrophilic substitution to the positions ortho and para to them. In the case of N-(2,4-difluoro-6-methoxyphenyl)acetamide, the position ortho to the methoxy group and meta to the acetamido group (C3) is the most sterically accessible and electronically favorable site for formylation. The Vilsmeier reagent, typically a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is the electrophile in this reaction.[4]
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization.
Materials and Reagents
-
2,4-Difluoro-6-methoxyaniline
-
Acetic anhydride or Acetyl chloride
-
Glacial acetic acid or Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment
Step-by-Step Procedure
Step 1: Synthesis of N-(2,4-difluoro-6-methoxyphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoro-6-methoxyaniline (1 equivalent) in glacial acetic acid or an anhydrous aprotic solvent like DCM.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
If using glacial acetic acid, pour the reaction mixture into ice-water to precipitate the product. If using DCM, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,4-difluoro-6-methoxyphenyl)acetamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Step 2: Synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (Vilsmeier-Haack Formylation)
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents) and cool it to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve N-(2,4-difluoro-6-methoxyphenyl)acetamide (1 equivalent) from Step 1 in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt.
-
Stir the mixture until the ice has melted completely and the product precipitates.
-
Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Analytical Characterization (Expected)
While specific spectral data for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is not available, the expected characteristics can be inferred from its structure and data for analogous compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the acetamido methyl protons (around δ 2.2 ppm).- A singlet for the methoxy protons (around δ 3.9 ppm).- A doublet or triplet for the aromatic proton due to coupling with adjacent fluorine atoms.- A singlet for the formyl proton (aldehyde) at a downfield chemical shift (around δ 10.0 ppm).- A broad singlet for the N-H proton of the acetamide. |
| ¹³C NMR | - A signal for the acetamido methyl carbon.- A signal for the methoxy carbon.- Signals for the aromatic carbons, with characteristic C-F couplings.- A signal for the acetamido carbonyl carbon.- A downfield signal for the formyl carbon (aldehyde). |
| IR (Infrared) Spectroscopy | - A broad N-H stretching band for the secondary amide (around 3300 cm⁻¹).- A sharp C=O stretching band for the aldehyde (around 1690 cm⁻¹).- A strong C=O stretching band for the amide (around 1660 cm⁻¹).- C-F stretching bands in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.18 g/mol ).- Characteristic fragmentation patterns, including the loss of an acetyl group. |
Potential Applications in Drug Discovery and Development
Substituted acetamides are a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7][8][9] The unique combination of functional groups in N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide makes it an interesting candidate for several therapeutic areas.
-
Enzyme Inhibition: The acetamide moiety can participate in hydrogen bonding interactions with the active sites of enzymes.[6] The overall electronic and steric profile of the molecule could be tailored for specific enzyme targets.
-
Anticancer and Anti-inflammatory Activity: Many substituted benzaldehydes and their derivatives have demonstrated cytotoxic effects on cancer cell lines and anti-inflammatory properties.[10][11] The formyl group is a key pharmacophore in some of these activities.
-
Precursor for Heterocyclic Synthesis: The ortho-formyl and acetamido groups provide reactive handles for the synthesis of various heterocyclic ring systems, which are of significant interest in drug discovery.
Diagram 2: Potential Mechanistic Pathway
Caption: A diagram illustrating potential modes of biological action.
Conclusion
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a synthetically accessible compound with a rich chemical architecture that holds promise for applications in medicinal chemistry. This technical guide provides a comprehensive, albeit partially theoretical, foundation for researchers interested in this molecule. The proposed synthetic route is based on reliable and well-documented chemical reactions. The expected analytical data provides a benchmark for the characterization of the synthesized compound. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
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What is Acetamide used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice. Retrieved from [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). Scientific Reports. Retrieved from [Link]
-
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3 | CSSB00021126811. Chemspace. Retrieved from [Link]
-
Synthesis of N-aryl derived formamides using triflic anhydride. (2023, June 19). Indian Journal of Chemistry. Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Synthesis of Five- and Six-Membered N-Phenylacetamido Substituted Heterocycles as Formyl Peptide Receptor Agonists. (2016, November 18). Drug Development Research. Retrieved from [Link]
-
Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (2018, November 21). ACS Catalysis. Retrieved from [Link]
-
N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Retrieved from [Link]
-
N-(2,4-difluoro-3-formyl-5-methylphenyl)acetamide - 1783664-01-6. Chemazone. Retrieved from [Link]
-
N-(4-(Difluoromethoxy)phenyl)acetamide. PubChem. Retrieved from [Link]
-
On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes. (2020, September 18). ChemRxiv. Retrieved from [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2024, August 26). Pharmaceutical Sciences. Retrieved from [Link]
-
Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. (n.d.). ResearchGate. Retrieved from [Link]
-
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. Chemspace. Retrieved from [Link]
-
The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Biological activity of 3-formylchromones and related compound. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. (2020, March 17). YouTube. Retrieved from [Link]
-
Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. (2025, December 11). ChemRxiv. Retrieved from [Link]
-
Acetamide, 2,2,2-trifluoro-N-[2-(2-formyl-3,5-dimethoxyphenyl)ethyl]-. SpectraBase. Retrieved from [Link]
-
N-(3,6-dimethoxy-2- nitrophenyl)acetamide. (2026, February 28). Preprints.org. Retrieved from [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). Molecules. Retrieved from [Link]
- Method of preparing 2,4-difluoroaniline. Google Patents.
-
Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. Retrieved from [Link]
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- 1. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3 | CSSB00021126811 [chem-space.com]
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- 9. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1,5]diazocines or quinazolinium salts: a remarkable example of the ‘t-amino effect’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Architectural Profiling and Synthetic Workflows for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
As drug discovery pivots toward increasingly complex targeted protein degraders (PROTACs) and highly selective kinase inhibitors, the demand for densely functionalized, regioselective building blocks has surged. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) represents a masterclass in molecular design. Acting as a highly versatile synthetic linchpin, this compound features a meticulously tuned "push-pull" electronic system that allows for orthogonal, sequential functionalization.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its chemical reactivity, outline field-proven synthetic workflows, and provide self-validating experimental protocols for its application in advanced medicinal chemistry.
Physicochemical and Electronic Architecture
The utility of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide stems from its dense substitution pattern. The central benzene ring is fully substituted, presenting a unique electronic environment:
-
The "Pull" (Electrophilic Core): The C3-formyl group (-CHO) acts as a powerful electron-withdrawing group (EWG). It heavily depletes electron density from the ortho and para positions, highly activating the adjacent C2 and C4 fluorines for Nucleophilic Aromatic Substitution (SNAr) .
-
The "Push" (Nucleophilic Modulators): The C6-methoxy group (-OMe) acts as an electron-donating group (EDG) via resonance, stabilizing the ring and modulating the extreme electrophilicity of the formyl system. The C1-acetamide (-NHAc) provides a protected amine handle that can be unmasked later for cyclization.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |
| CAS Registry Number | 1785565-02-7 |
| Molecular Formula | C10H9F2NO3 |
| Molecular Weight | 229.18 g/mol |
| SMILES String | COC1=CC(F)=C(C=O)C(F)=C1NC(C)=O |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Mechanistic Reactivity Mapping
Understanding the regioselectivity of this building block is critical. While both the C2 and C4 fluorines are electronically activated by the C3-formyl group, they are not sterically equivalent. The C2-fluorine is flanked by the bulky acetamide and formyl groups, creating immense steric hindrance. Consequently, bulky nucleophiles will exclusively attack the C4-fluorine.
Fig 1. Core reactivity nodes of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
Field-Proven Synthetic Protocols
To transform this building block into a complex heterocyclic scaffold (e.g., a substituted indole or benzimidazole core for kinase inhibitors), we employ a sequential, orthogonal functionalization strategy.
Fig 2. Sequential functionalization workflow for complex heterocycle synthesis.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C4-fluorine with a secondary cyclic amine (e.g., morpholine) to build the solvent-exposed tail of a kinase inhibitor . Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HF byproduct. This prevents the acidic degradation of the sensitive formyl group. DMF is chosen as the polar aprotic solvent to stabilize the Meisenheimer complex intermediate. Step-by-Step Methodology:
-
Charge a dry 20 mL reaction vial with N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (1.0 eq, 229 mg, 1.0 mmol) and anhydrous DMF (5.0 mL).
-
Add DIPEA (2.5 eq, 435 µL) followed by morpholine (1.1 eq, 96 µL).
-
Seal the vial and heat to 80°C under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 230 [M+H]+ ) is entirely consumed and replaced by the product peak ( m/z 297 [M+H]+ ).
-
Quench the reaction by pouring it into ice water (20 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.
Protocol 2: Chemoselective Reductive Amination
Objective: Convert the C3-aldehyde into an amine linkage. Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is strictly mandated here over NaBH4 or NaBH3CN . NaBH(OAc)3 exhibits superior chemoselectivity; it selectively reduces the transiently formed iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of a dead-end benzyl alcohol byproduct . Step-by-Step Methodology:
-
Dissolve the intermediate from Protocol 1 (1.0 eq, 296 mg, 1.0 mmol) and a target primary amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10.0 mL).
-
Stir at room temperature for 1 hour. Rationale: Pre-formation of the imine is critical to prevent competitive direct reduction of the aldehyde.
-
Add NaBH(OAc)3 (1.5 eq, 318 mg) in a single portion. Stir at room temperature for 12–18 hours.
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The UV-active aldehyde spot ( Rf≈0.6 ) must disappear. LC-MS will confirm the mass addition of the amine minus H2O (18 Da).
-
Quench carefully with saturated aqueous NaHCO3 (10 mL) to neutralize acetic acid byproducts. Extract with Dichloromethane ( 3×10 mL), dry over MgSO4 , and purify via silica gel chromatography.
Analytical Characterization Standards
To ensure the integrity of the starting material before initiating multi-step syntheses, the following NMR benchmarks must be validated.
Standard 1H NMR (400 MHz, DMSO−d6 ) Signatures:
-
δ 10.15 ppm (s, 1H): The highly deshielded formyl (-CHO) proton. Its presence confirms the aldehyde has not oxidized to a carboxylic acid.
-
δ 9.50 ppm (s, 1H): The broad singlet of the acetamide (-NHAc) proton.
-
δ 7.25 ppm (dd, 1H): The aromatic C5-proton. It will appear as a doublet of doublets due to ortho-coupling with the C4-fluorine and meta-coupling with the C2-fluorine.
-
δ 3.92 ppm (s, 3H): The sharp singlet of the C6-methoxy (-OMe) group.
-
δ 2.08 ppm (s, 3H): The singlet of the acetamide methyl group.
References
-
Chem-Space Database. "N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3 | CSSB00021126811." Chem-Space. URL: [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link]
-
Fegade, B., et al. "Design, Synthesis and Molecular Docking Study of N-Heterocyclic Chalcone Derivatives as an Anticancer Agents." International Journal of Pharmaceutical Sciences and Drug Research, 2022. URL:[Link]
1H NMR spectrum of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
High-Resolution 1 H NMR Structural Elucidation of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Executive Summary
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. The presence of multiple electron-donating (methoxy, acetamide) and electron-withdrawing (formyl, fluoro) groups creates a complex electronic environment. For drug development professionals and synthetic chemists, confirming the regiochemistry of this molecule via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides a comprehensive, expert-level guide to the acquisition, interpretation, and mechanistic causality of its 1 H NMR spectrum.
Structural Deconstruction and Signal Causality
The predictive power of 1 H NMR lies in understanding how local electronic environments shield or deshield specific nuclei. Based on established spectrometric identification principles[2], the molecule presents five distinct proton environments:
-
The Aromatic Core (C5-H): The single aromatic proton is situated at C5. It is flanked by a strongly electronegative fluorine at C4 and an electron-donating methoxy group at C6. The competing inductive and resonance effects place its chemical shift near 7.15 ppm.
-
The Formyl Proton (-CHO): Located at C3, the carbonyl carbon strongly deshields this proton, pushing its resonance far downfield to approximately 10.15 ppm.
-
The Acetamide Proton (-NH): Attached to C1, this proton is subject to hydrogen bonding and quadrupolar relaxation from the adjacent 14 N nucleus, typically appearing as a broad singlet around 9.65 ppm in polar aprotic solvents.
-
Aliphatic Substituents: The methoxy (-OCH 3 ) and acetyl (-COCH 3 ) groups are isolated spin systems, expected to appear as sharp singlets integrating to 3H each, near 3.85 ppm and 2.05 ppm, respectively.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in structural assignment, the NMR acquisition must follow a rigorous, self-validating workflow. The choice of solvent and precise shimming are paramount for resolving the subtle heteronuclear couplings present in this fluorinated system.
Step-by-Step Acquisition Protocol:
-
Sample Preparation: Weigh exactly 10–15 mg of the compound and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D). Causality: DMSO- d6 is specifically selected over CDCl 3 to disrupt intermolecular hydrogen bonding, which sharpens the acetamide -NH signal and prevents concentration-dependent chemical shift drift.
-
Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Manually tune and match the probe for the 1 H frequency. Causality: Perfect impedance matching maximizes the signal-to-noise ratio (SNR) and ensures the 90° pulse width is accurately calibrated, preventing phase distortions.
-
Locking and Shimming: Lock the magnetic field to the deuterium resonance of the solvent. Execute a gradient shimming protocol (optimizing Z0 through Z5 coils). Causality: High magnetic field homogeneity ( B0 ) is strictly required to resolve the fine long-range 5JHF coupling (~1.5 Hz) on the aromatic proton. Poor shimming will artificially broaden this signal into a generic doublet.
-
Data Acquisition: Utilize a standard 1D proton pulse sequence (e.g., Bruker's zg30). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds and an acquisition time (aq) of ~3.0 seconds.
-
Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integration.
Fig 1: Step-by-step experimental workflow for high-resolution 1H NMR acquisition.
Quantitative Data Presentation
The following table summarizes the expected 1 H NMR spectral parameters. This structured data serves as a reference benchmark for verifying the purity and identity of synthesized batches.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 10.15 | s (or br s) | 1H | - | -CHO (Formyl proton at C3) |
| 9.65 | br s | 1H | - | -NH (Acetamide proton at C1) |
| 7.15 | dd | 1H | 3JHF≈9.5 , 5JHF≈1.5 | Aromatic proton at C5 |
| 3.85 | s | 3H | - | -OCH 3 (Methoxy protons at C6) |
| 2.05 | s | 3H | - | -COCH 3 (Acetyl protons) |
Advanced Mechanistic Insights: Heteronuclear Spin-Spin Coupling Dynamics
The most diagnostically significant feature of this spectrum is the splitting pattern of the isolated aromatic proton at C5. Because 19 F is an NMR-active nucleus with a spin of 1/2 and 100% natural abundance, it couples with nearby protons, creating distinct multiplet structures[3].
Causality of the Doublet of Doublets (dd):
-
Ortho Coupling ( 3JHF ): The proton at C5 is situated directly adjacent (ortho) to the fluorine atom at C4. This three-bond interaction is strong, typically yielding a large coupling constant of 8 to 11 Hz. This primary interaction splits the H5 signal into a wide doublet.
-
Para Coupling ( 5JHF ): The same proton is situated para to the second fluorine atom at C2. This five-bond interaction is much weaker, typically generating a coupling constant of 1 to 3 Hz. This secondary interaction splits each branch of the primary doublet into a smaller doublet.
-
Result: The convergence of these two heteronuclear couplings results in a classic "doublet of doublets" (dd) architecture. Observing this specific multiplicity is absolute confirmation of the 2,4-difluoro substitution pattern.
Fig 2: Logical decision tree for 1H NMR signal assignment and structural causality.
References
-
Namiki Shoji Co., Ltd. "Building Blocks Catalogue February 2023." Namiki-s.co.jp. 1
-
Reich, Hans J. "NMR Spectroscopy :: Hans Reich NMR Collection." Organic Chemistry Data. 3
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Journal of Chemical Education. "Review of Spectrometric Identification of Organic Compounds, 8th Edition." ACS Publications. 2
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13C NMR Spectral Analysis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide: A Comprehensive Guide for Structural Elucidation
Executive Summary
The structural elucidation of highly substituted fluorinated aromatics presents a unique challenge in nuclear magnetic resonance (NMR) spectroscopy. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) is a complex, pentasubstituted benzene derivative that serves as a critical building block in medicinal chemistry. Characterizing this molecule via 13C NMR requires navigating severe spectral complexities introduced by heteronuclear 13C−19F spin-spin couplings and extreme variations in spin-lattice relaxation times ( T1 ).
This whitepaper provides an authoritative, step-by-step guide to acquiring, processing, and interpreting the 13C NMR spectrum of this molecule, grounding experimental choices in fundamental quantum mechanical and physicochemical principles.
Structural Anatomy & Spin System Dynamics
To accurately predict and assign the 13C NMR spectrum, we must first deconstruct the electronic environment of the molecule. The core is a benzene ring with five distinct substituents: an acetamide group (C1), a fluorine atom (C2), a formyl group (C3), a second fluorine atom (C4), a solitary proton (C5), and a methoxy group (C6).
The Causality of Chemical Shifts
The chemical shift of each carbon is dictated by the competing inductive (-I) and mesomeric (+M / -M) effects of the substituents:
-
Deshielding at C2 and C4 (~146–151 ppm): Fluorine is highly electronegative. Its dominant -I effect drastically reduces electron density at the ipso carbons, pushing their resonances far downfield.
-
Extreme Shielding at C5 (~97 ppm): C5 is the only protonated aromatic carbon. It is positioned ortho to the strongly electron-donating methoxy group (+M) and ortho to the C4 fluorine. While fluorine is inductively withdrawing, its lone pairs donate electron density into the π -system (+M), heavily shielding the ortho and para positions. The synergistic +M effects of the -OCH 3 and -F groups push C5 significantly upfield.
-
Carbonyl Resonances: The formyl carbon (C7) experiences the -I effect of the adjacent aromatic ring, resonating near ~186 ppm[1]. The acetamide carbonyl (C8) benefits from the resonance donation of the adjacent nitrogen lone pair, shielding it slightly to ~169 ppm.
Heteronuclear 13C−19F Coupling
Because 19F is a spin-1/2 nucleus with 100% natural abundance, it couples to the 13C nuclei, splitting the signals into complex multiplets[2]. The magnitude of the coupling constant ( JCF ) is inversely proportional to the number of intervening bonds[3]:
-
1JCF (One-bond): Massive couplings of ~240–250 Hz at C2 and C4.
-
2JCF (Two-bond): Moderate couplings of ~15–25 Hz affecting C1, C3, and C5.
-
3JCF & 4JCF (Long-range): Smaller couplings of ~2–10 Hz that create fine doublet-of-doublet (dd) or pseudo-triplet (t) structures.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the structural assignment, the NMR acquisition protocol must account for the lack of protons on the aromatic ring (five out of six carbons are quaternary).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 30–50 mg of the compound in 0.6 mL of DMSO- d6 . Causality: The highly polar acetamide and formyl groups can cause aggregation in non-polar solvents like CDCl 3 . DMSO- d6 disrupts intermolecular hydrogen bonding, ensuring sharp lines and optimal solubility.
-
Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband (BBO) or cryoprobe.
-
Pulse Sequence Selection: Use a standard 1D 13C sequence with 1H WALTZ-16 composite pulse decoupling (zgpg30).
-
Relaxation Delay ( D1 ) Optimization: Set D1≥2.5 seconds. Causality: Quaternary carbons lack attached protons, eliminating the highly efficient dipole-dipole (DD) relaxation mechanism. If a standard 1-second delay is used, the quaternary signals (C1, C2, C3, C4, C6) will saturate and vanish into the baseline.
-
Acquisition Time & Scans: Acquire a minimum of 1024 to 4096 scans. The 13C−19F coupling splits the carbon signals into multiplets, dividing the total signal intensity across multiple peaks and drastically lowering the signal-to-noise (S/N) ratio.
-
Validation (Optional): Run a 13C{1H,19F} triple-resonance experiment. By simultaneously decoupling protons and fluorines, all complex multiplets collapse into 10 sharp singlets, definitively validating the carbon skeleton count.
Spectral Assignment & Quantitative Data
The following table summarizes the predicted quantitative data for the 13C{1H} NMR spectrum, synthesizing chemical shifts and JCF coupling constants.
| Position | Carbon Environment | Predicted Shift (ppm) | Multiplicity ( 13C{1H} ) | Dominant JCF Couplings (Hz) |
| C1 | Quaternary (C-N) | ~121.0 | dd | 2JC1−F2≈15 , 4JC1−F4≈2 |
| C2 | Quaternary (C-F) | ~151.2 | dd | 1JC2−F2≈245 , 3JC2−F4≈8 |
| C3 | Quaternary (C-CHO) | ~112.5 | dd / t | 2JC3−F2≈18 , 2JC3−F4≈18 |
| C4 | Quaternary (C-F) | ~146.0 | dd | 1JC4−F4≈245 , 3JC4−F2≈8 |
| C5 | Methine (C-H) | ~97.5 | dd | 2JC5−F4≈22 , 4JC5−F2≈2 |
| C6 | Quaternary (C-O) | ~158.3 | dd / t | 3JC6−F2≈8 , 3JC6−F4≈8 |
| C7 | Carbonyl (Formyl) | ~186.0 | t | 3JC7−F2≈4 , 4JC7−F4≈2 |
| C8 | Carbonyl (Amide) | ~169.5 | s | - |
| C9 | Aliphatic (O-CH 3 ) | ~56.5 | s | - |
| C10 | Aliphatic (C-CH 3 ) | ~23.0 | s | - |
Note: C8, C9, and C10 appear as singlets because they are ≥4 bonds away from the fluorine atoms, and coupling across the heteroatoms (N, O) attenuates the J -value to near zero.
Workflow for Spectral Validation
To ensure rigorous scientific integrity, the elucidation process must follow a logical, self-correcting workflow. The diagram below maps the critical path from sample preparation to final structural assignment.
Fig 1. Step-by-step 13C NMR structural elucidation workflow for fluorinated aromatics.
References
- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine - Loughborough University Research Repository.
- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)
- Substituent effects on one-bond 13C-13C NMR coupling constants in aromatic carbonyl compounds - The Journal of Organic Chemistry - ACS Public
Sources
Mass Spectrometric Characterization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide: A Technical Guide to Gas-Phase Fragmentation Dynamics
Executive Overview
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. The molecule features a dense array of substituents on a single benzene scaffold: an acetamide group, a formyl group, a methoxy group, and two fluorine atoms.
From an analytical perspective, this structural density creates a complex, highly competitive environment for gas-phase fragmentation during tandem mass spectrometry (MS/MS). As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral interpretation. Here, we will dissect the causality behind the fragmentation pathways of this molecule, exploring how electronic induction, steric crowding, and the "ortho effect" dictate its behavior under Collision-Induced Dissociation (CID).
Ionization Dynamics and Proton Affinity
Before fragmentation can occur, the molecule must be ionized. Under Positive Electrospray Ionization (ESI+), the protonation site dictates the subsequent fragmentation cascade.
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide possesses three potential protonation sites: the acetamide carbonyl oxygen, the acetamide nitrogen, and the formyl oxygen. Due to resonance stabilization, the acetamide carbonyl oxygen exhibits the highest proton affinity. Protonation here yields a stable [M+H]+ precursor ion at an exact mass of m/z 230.0626 . The highly electronegative fluorine atoms at positions 2 and 4 inductively withdraw electron density from the ring, which subtly reduces the basicity of the formyl group, further favoring the acetamide group as the primary charge carrier.
Core Fragmentation Mechanisms: The Causality of Cleavage
The fragmentation of this compound is not random; it follows a deterministic sequence governed by the bond dissociation energies and the steric proximity of its functional groups.
Pathway A: The Acetanilide Cleavage (Ketene Elimination)
The most energetically favorable, and therefore primary, fragmentation event for protonated acetamides is the neutral loss of ketene ( CH2=C=O , 42.01 Da). As established in foundational studies on the, this proceeds via a four-centered transition state. The protonated carbonyl oxygen facilitates a nucleophilic attack by the nitrogen lone pair, transferring an alpha-hydrogen from the acetyl group to the nitrogen. This expels ketene and leaves a primary aniline derivative at m/z 188.0520 . The presence of the electron-withdrawing ortho-fluorine (position 2) destabilizes the N-C bond, significantly lowering the activation energy required for this initial cleavage.
Pathway B: Formyl α -Cleavage
Following the formation of the aniline intermediate, the molecule undergoes secondary fragmentation. Formyl groups attached to aromatic rings are highly susceptible to α -cleavage, resulting in the neutral loss of carbon monoxide ( CO , 27.99 Da). The two fluorine atoms flanking the formyl group (at positions 2 and 4) create immense steric and electronic strain. This strain is relieved by the expulsion of CO, yielding a stable substituted phenyl cation at m/z 160.0571 .
Pathway C: The Methoxy "Ortho Effect" and Radical Cleavage
Methoxybenzenes typically undergo the loss of a methyl radical ( •CH3 , 15.02 Da) to form a stable quinone-like radical cation. However, the spatial arrangement of this specific molecule introduces a competing dynamic. The methoxy group at position 6 is directly ortho to the newly formed amine at position 1. As documented in studies regarding the, this proximity allows for hydrogen bonding and potential proton transfer, which can facilitate the loss of formaldehyde ( CH2O ). In standard CID, however, the radical loss of •CH3 remains the dominant high-energy pathway, yielding an ion at m/z 145.0336 .
Pathway D: Fluorine Elimination
Direct cleavage of a C-F bond is exceptionally rare due to its high bond dissociation energy (~115 kcal/mol). Instead, to expel neutral hydrogen fluoride ( HF , 20.01 Da). In this molecule, the amine protons (post-ketene loss) provide the necessary hydrogen source to eliminate HF, resulting in a defluorinated fragment at m/z 125.0274 .
Quantitative Data Summary
The table below summarizes the theoretical exact masses and mechanistic causality for the primary CID fragmentation cascade of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
| Precursor / Fragment | Exact Mass (m/z) | Neutral Loss | Fragment Formula | Mechanistic Causality |
| [M+H]+ Precursor | 230.0626 | N/A | C10H10F2NO3+ | Resonance-stabilized protonation at the acetamide carbonyl oxygen. |
| Fragment A | 188.0520 | 42.0106 Da ( C2H2O ) | C8H8F2NO2+ | Four-centered transition state yielding ketene; driven by N-C bond destabilization. |
| Fragment B | 160.0571 | 27.9949 Da ( CO ) | C7H8F2NO+ | α -cleavage of the formyl group, relieving steric strain from flanking fluorines. |
| Fragment C | 145.0336 | 15.0235 Da ( •CH3 ) | C6H5F2NO+• | Radical cleavage of the methoxy group, stabilized by the aromatic ring. |
| Fragment D | 125.0274 | 20.0062 Da ( HF ) | C6H4FNO+• | Proton-driven elimination of hydrogen fluoride via benzyne-like intermediate. |
Self-Validating LC-MS n Methodology
To ensure absolute trustworthiness in structural elucidation, a simple MS/MS scan is insufficient. The following protocol utilizes an MSn (sequential mass spectrometry) approach on an ion-trap or Orbitrap system. This method acts as a self-validating system : by isolating intermediate fragments before applying further collision energy, we unequivocally prove the sequence of the fragmentation pathway, ruling out parallel direct cleavages from the parent ion.
Phase 1: Sample Preparation & Chromatography
-
Reconstitution: Dissolve the analyte in 100% LC-MS grade Methanol to achieve a stock concentration of 1 mg/mL.
-
Dilution: Dilute to a working concentration of 500 ng/mL using the initial mobile phase (95% H2O / 5% Acetonitrile, buffered with 0.1% Formic Acid).
-
Injection & Elution: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.
Phase 2: Mass Spectrometric Tuning
-
Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure optimal droplet vaporization without inducing in-source thermal degradation of the labile formyl group.
Phase 3: MSn Causality Validation (The Core Experiment)
-
MS1 (Full Scan): Monitor m/z 100–500 to confirm the presence of the [M+H]+ precursor at m/z 230.0626.
-
MS2 (Primary CID): Isolate m/z 230.06 using a narrow 1.0 Da quadrupole isolation window. Apply a Normalized Collision Energy (NCE) of 25%. This will trigger the primary ketene loss, generating the m/z 188.05 base peak.
-
MS3 (Sequential CID - Validation Step): Isolate the newly formed m/z 188.05 fragment within the ion trap. Apply an elevated NCE of 30% to force secondary fragmentation. Validation Check: The appearance of m/z 160.05 and 145.03 exclusively in this MS3 spectrum mathematically proves they are downstream daughter ions of the aniline intermediate, validating the mechanistic causality described in Section 3.
Fragmentation Pathway Visualization
Proposed CID fragmentation pathway of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
References
-
Harrison, A. G., et al. "Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites." Biomedical Mass Spectrometry, 1980. [Link]
-
Schröder, D., et al. "Revisiting the Mechanism of the Unimolecular Fragmentation of Protonated Fluorobenzene." The Journal of Physical Chemistry A, 2006.[Link]
-
Habicht, S. C., et al. "Circumambulatory movement of negative charge ('ring walk') during gas-phase dissociation of 2,3,4-trimethoxybenzoate anion." The Journal of Organic Chemistry, 2014.[Link]
A Technical Guide to the Characterization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide Solubility in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and experimentally determine the solubility of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in a range of organic solvents. We will first dissect the molecular structure to form a theoretical basis for solubility prediction. Subsequently, this guide presents detailed, field-proven protocols for both definitive thermodynamic (equilibrium) solubility and rapid kinetic solubility screening. The emphasis is on the causality behind experimental choices, ensuring that the described methodologies are robust, self-validating, and directly applicable to the challenges faced in a modern research and development setting.
Introduction: The Critical Role of Solubility
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a substituted acetamide with a molecular structure suggesting a nuanced solubility profile. Understanding its behavior in various organic solvents is paramount for several key stages of pharmaceutical development:
-
Process Chemistry: Selecting appropriate solvents is essential for reaction success, influencing reaction rates, yield, and impurity profiles.
-
Crystallization and Purification: Solubility data dictates the choice of solvent systems for effective purification and the generation of stable, desired polymorphic forms.[1]
-
Formulation Development: For non-aqueous formulations or as a precursor in amorphous solid dispersions, knowledge of solubility in organic excipients is crucial.[2]
-
Pre-clinical Studies: Early-stage solubility screening helps identify potential liabilities and guides the selection of promising drug candidates, preventing costly late-stage failures.[3]
This document serves as a practical guide to systematically characterizing the solubility of this specific compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be miscible.[4][5] An analysis of the N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide structure is the first step in a rational approach to solvent selection.
Molecular Structure: C₁₀H₉F₂NO₃[6] IUPAC Name: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide[6]
2.1. Molecular Structure and Polarity Analysis
The molecule's overall polarity is a composite of its functional groups:
-
Acetamide Group (-NHC(O)CH₃): This is a highly polar group. The N-H bond acts as a hydrogen bond donor , while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor . This group will strongly favor interactions with polar protic and aprotic solvents.
-
Methoxy Group (-OCH₃): The ether oxygen is polar and can act as a hydrogen bond acceptor .
-
Formyl Group (-CHO): The aldehyde's carbonyl oxygen is another polar site and a hydrogen bond acceptor .
-
Difluorophenyl Ring: The aromatic ring itself is nonpolar. However, the two highly electronegative fluorine atoms create significant C-F bond dipoles, though their symmetrical placement may partially mitigate their effect on the overall molecular dipole. This part of the molecule will favor interactions with less polar solvents.
2.2. Predicted Solubility Profile
Based on this structural analysis, we can make informed predictions:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions.[4]
-
Moderate to Good Solubility Expected: In polar protic solvents such as Methanol, Ethanol, and Isopropanol. These solvents can both donate and accept hydrogen bonds, interacting favorably with the acetamide group.[4] However, as the alkyl chain of the alcohol increases (e.g., butanol), solubility is expected to decrease.[4]
-
Moderate Solubility Expected: In solvents of intermediate polarity like Acetone and Dichloromethane (DCM). These can interact with the polar functional groups but may be less effective at solvating the entire molecule compared to highly polar solvents.[7]
-
Low Solubility Expected: In nonpolar solvents such as Toluene, Hexanes, and Cyclohexane. These solvents primarily interact via weak London dispersion forces and cannot effectively solvate the polar acetamide, formyl, and methoxy groups.[4]
Experimental Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold-standard measurement for definitive characterization.[8] The shake-flask method is the most reliable technique for this determination.[8]
Causality: The core principle is to allow the system to reach its lowest energy state, where the chemical potential of the solid compound is equal to that of the compound in solution. This requires sufficient time and constant agitation to overcome kinetic barriers to dissolution.[8]
Caption: Workflow for Thermodynamic Solubility Determination.
3.1. Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide to a series of glass vials. An amount that is visually in excess (e.g., 5-10 mg) is typically sufficient.
-
Expert Insight: Using a crystalline solid of a known polymorphic form is critical, as different forms can exhibit different solubilities.
-
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).[8]
-
Phase Separation:
-
Allow the vials to stand undisturbed for a short period to let heavy solids settle.
-
Centrifuge the vials to pellet the undissolved solid.
-
Trustworthiness Check: Carefully withdraw an aliquot of the supernatant. For accuracy, filter this aliquot through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. It is good practice to discard the first portion of the filtrate to saturate any potential binding sites on the filter.[8]
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Dilute the filtered supernatant with the same solvent used for the standards.
-
Analyze the standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[9]
-
-
Validation: After sampling, visually confirm that a solid pellet remains at the bottom of each vial. The absence of excess solid invalidates the result for that sample, as it indicates the solution was not saturated.
High-Throughput Screening for Kinetic Solubility
In early-stage research, kinetic solubility methods offer a faster, albeit less precise, way to rank-order compounds.[3] These assays measure the concentration at which a compound precipitates when a concentrated stock solution is diluted into a less favorable solvent.[2][8]
Causality: This method does not measure true equilibrium. Instead, it reflects the compound's tendency to remain in a supersaturated state before precipitating. It is a measure of practical dissolvability under non-equilibrium conditions, often relevant for initial screening.[8]
Caption: Workflow for Kinetic Solubility Screening.
4.1. Detailed Protocol: Turbidimetric Method
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in a solvent of known high solubility, such as DMSO.[3]
-
Plate Preparation: Using a multi-channel pipette or automated liquid handler, dispense the panel of test organic solvents into the wells of a 96-well microplate.
-
Compound Addition: Add a small, fixed volume of the DMSO stock solution to the solvent-containing wells. The final concentration of DMSO should be kept low (e.g., <5%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[2]
-
Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in turbidity is observed compared to controls, indicating precipitation.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The following table provides a template for organizing experimental results.
| Solvent | Solvent Class | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Method |
| Hexane | Nonpolar | 25 | [Experimental Value] | Shake-Flask |
| Toluene | Nonpolar | 25 | [Experimental Value] | Shake-Flask |
| Dichloromethane | Intermediate Polarity | 25 | [Experimental Value] | Shake-Flask |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | Shake-Flask |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | Shake-Flask |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | [Experimental Value] | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] | Shake-Flask |
| Isopropanol | Polar Protic | 25 | [Experimental Value] | Shake-Flask |
| Ethanol | Polar Protic | 25 | [Experimental Value] | Shake-Flask |
| Methanol | Polar Protic | 25 | [Experimental Value] | Shake-Flask |
Interpretation: The collected data should be analyzed in the context of the theoretical predictions. High solubility in solvents like DMF and Methanol would confirm the dominant role of the polar functional groups. Conversely, low solubility in Toluene and Hexane would highlight the molecule's overall polar nature. Discrepancies between prediction and experimental results can offer deeper insights into the specific intramolecular and intermolecular forces at play. This data provides an empirical "map" for selecting optimal solvent systems for synthesis, purification, and formulation.
References
-
Fiveable. (2025, August 15). Solubility in organic solvents Definition. Retrieved from [Link]
- Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 164-178.
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Persson, L. C., & Porter, C. J. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
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GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Chemspace. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 177866464, N-(2,4-difluoro-6-methanimidoylphenyl)acetamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm, 18(30), 5674-5687. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o564. Retrieved from [Link]
Sources
- 1. Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3 | CSSB00021126811 [chem-space.com]
- 7. fiveable.me [fiveable.me]
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Methodological & Application
Application of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in Drug Discovery: A Comprehensive Guide to Scaffold Functionalization
Executive Summary
In modern drug discovery, the strategic deployment of highly functionalized, privileged building blocks is essential for rapidly accessing complex chemical space. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) is a high-value synthetic intermediate. Featuring a unique tetrasubstituted phenyl ring—comprising an acetamide, a formyl group, a methoxy ether, and two fluorine atoms—this scaffold is specifically designed for the divergent synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors (e.g., targeting EGFR, BTK, or FGFR).
This application note provides a comprehensive, field-proven guide to leveraging this scaffold, detailing the structural rationale, quantitative optimization data, and self-validating experimental protocols required to translate this building block into advanced drug candidates.
Pharmacophore Rationale & Mechanistic Causality
The specific substitution pattern of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is not arbitrary; it is engineered to optimize both synthetic tractability and the ultimate pharmacokinetic (PK) properties of the resulting active pharmaceutical ingredient (API).
-
The 2,4-Difluoro Motif: The incorporation of fluorine atoms flanking the formyl group serves a dual purpose. Pharmacologically, fluorine lowers the pKa of adjacent basic amines (once functionalized), modulates lipophilicity, and effectively blocks cytochrome P450-mediated oxidative metabolism at those positions . Synthetically, the strong inductive electron-withdrawing effect of the two ortho-fluorines makes the C3-formyl group exceptionally electrophilic, accelerating imine formation during reductive amination.
-
The 3-Formyl Handle: Aldehydes are versatile electrophiles in medicinal chemistry . This specific formyl handle allows for late-stage functionalization via reductive amination, enabling the rapid appending of solubilizing basic groups (e.g., piperazines, morpholines) critical for tuning aqueous solubility and target residence time.
-
The 1-Acetamide & 6-Methoxy Groups: The methoxy group acts as a classic hydrogen bond acceptor, frequently utilized to anchor inhibitors within the ATP-binding hinge region of kinases. The acetamide serves as a protected aniline. Due to the steric bulk of the adjacent C2-fluoro and C6-methoxy groups, the amide is highly stable, allowing selective reactions at the formyl group before intentional, harsh deprotection and subsequent cyclization into bicyclic heteroaromatics (e.g., benzimidazoles or quinazolines).
Divergent Synthetic Workflows
The true utility of this scaffold lies in its divergent potential. Depending on the sequence of deprotection and functionalization, chemists can access entirely different classes of therapeutic cores.
Fig 1. Divergent synthetic workflows utilizing the central fluorinated scaffold.
Quantitative Data: Reductive Amination Optimization
Because the C3-formyl group is highly activated by the adjacent fluorines, standard reductive amination conditions must be carefully tuned to prevent direct reduction of the aldehyde to a benzyl alcohol. The table below summarizes the optimized conditions for appending various pharmacologically relevant amines.
Table 1: Optimization of Reductive Amination on C3-Formyl Group
| Entry | Amine Nucleophile (Eq.) | Solvent | Reducing Agent / Additive | Time (h) | Isolated Yield (%) | LC-MS Purity (%) |
| 1 | Morpholine (1.2) | DCE | STAB (1.5) / None | 4 | 82% | >98% |
| 2 | N-Methylpiperazine (1.2) | DCE | STAB (1.5) / AcOH (1.0 eq) | 6 | 88% | >99% |
| 3 | 4-Hydroxypiperidine (1.5) | THF | NaBH₃CN (1.5) / Ti(OiPr)₄ | 12 | 75% | 95% |
| 4 | tert-Butyl piperazine-1-carboxylate (1.2) | DCE | STAB (1.5) / AcOH (1.0 eq) | 8 | 85% | 97% |
Data Interpretation: Sodium triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) provides the optimal balance of reactivity and chemoselectivity. The addition of catalytic acetic acid (AcOH) is critical for secondary amines (Entries 2 & 4) to fully activate the intermediate iminium ion without triggering premature aldehyde reduction.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reductive Amination (Late-Stage Functionalization)
Objective: Convert the highly electrophilic 3-formyl group into a tertiary amine while preserving the acetamide and aryl fluorines.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (1.0 mmol) in anhydrous DCE (10 mL). Add the secondary amine (e.g., N-methylpiperazine, 1.2 mmol) and glacial acetic acid (1.0 mmol).
-
Causality: DCE is selected over DCM due to its slightly higher boiling point and superior solvation of polar iminium intermediates. AcOH acts as a proton source to accelerate iminium formation.
-
-
In-Process Control (Validation): Stir at 25°C for 2 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Ensure the complete disappearance of the aldehyde peak (UV 254 nm) and the appearance of the iminium/hemiaminal mass before proceeding.
-
Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 mmol).
-
Causality: STAB is a mild hydride donor. Adding it after imine formation, and at 0°C, completely suppresses the competitive reduction of the highly activated starting aldehyde into a dead-end benzyl alcohol byproduct .
-
-
Reaction & Quench: Allow the reaction to warm to 25°C and stir for 4–6 hours. Quench slowly with saturated aqueous NaHCO₃ (10 mL).
-
Causality: NaHCO₃ neutralizes the AcOH and safely decomposes unreacted STAB, preventing the formation of stable, difficult-to-remove amine-borane complexes during extraction.
-
-
Isolation: Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the functionalized scaffold.
Protocol B: Sterically Hindered Acetamide Deprotection
Objective: Hydrolyze the C1-acetamide to an aniline to prepare the scaffold for subsequent heteroaromatic cyclization.
Step-by-Step Methodology:
-
Acidic Hydrolysis: Suspend the functionalized acetamide intermediate (1.0 mmol) in a mixture of Ethanol (5 mL) and 6M aqueous HCl (5 mL).
-
Causality: The acetamide is highly sterically shielded by the ortho-fluoro and ortho-methoxy groups. Standard basic hydrolysis (e.g., LiOH/THF) will fail or require prohibitively long reaction times. Strong acidic conditions are mandatory.
-
-
Thermal Activation: Heat the mixture to 80°C under reflux for 12 hours.
-
In-Process Control (Validation): Monitor via TLC (EtOAc:Hexane 1:1). Validation Check: The product aniline will exhibit distinct fluorescence under 254 nm UV light and will stain intensely with ninhydrin, confirming the presence of the free primary amine.
-
Workup: Cool to 0°C and carefully adjust the pH to 8-9 using 2M NaOH. Extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate to yield the 2,4-difluoro-6-methoxyaniline derivative, ready for immediate cyclocondensation.
References
-
Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link]
-
Steinhardt, S. E., et al. (2011). "Zincke Aldehydes as Versatile Building Blocks." The Journal of Organic Chemistry, 77(3), 1233-1250. Available at:[Link]
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at:[Link]
-
Chem-Space Catalog. "N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3". Available at:[Link]
The Strategic Role of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in the Synthesis of Advanced FGFR Inhibitors
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of selective kinase inhibitors represents a significant frontier. Among these, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have shown considerable promise in treating various malignancies.[1][2] A pivotal, yet often unheralded, component in the synthesis of these complex molecules is the strategic use of highly functionalized intermediates. This guide provides a detailed examination of one such critical building block: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide . This document will elucidate its synthesis, its crucial role in the production of potent APIs like the FGFR4 inhibitor fisogatinib (BLU-554), and provide detailed protocols for its preparation and subsequent utilization.
Introduction: The Significance of a Well-Designed Intermediate
The efficiency and success of a multi-step synthesis for an Active Pharmaceutical Ingredient (API) often hinge on the intelligent design of its intermediates. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a prime example of a molecule engineered for this purpose. Its structure incorporates several key features:
-
A difluorinated phenyl ring: This moiety is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.
-
An acetamide group: This functional group can act as a directing group in subsequent reactions and can be a key part of the final pharmacophore.
-
A formyl group: A versatile chemical handle, the aldehyde functionality is perfectly positioned for the construction of heterocyclic ring systems, a common feature in kinase inhibitors.
-
A methoxy group: This group can influence the electronic properties of the aromatic ring and can be a key binding element in the target protein.
The strategic placement of these functionalities makes this intermediate an ideal precursor for the synthesis of complex heterocyclic systems, such as the quinazoline core found in many FGFR inhibitors.
Synthesis of the Intermediate: A Step-by-Step Protocol
The preparation of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a multi-step process that begins with a commercially available starting material. The following protocol is a comprehensive guide to its synthesis.
Overall Synthesis Workflow
The synthesis can be visualized as a three-stage process: formylation of a protected aniline, followed by deprotection and finally acylation.
Caption: Workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
Materials and Reagents:
-
2,4-Difluoro-6-methoxyaniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formylation of 2,4-Difluoro-6-methoxyaniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2,4-difluoro-6-methoxyaniline in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2,4-difluoro-3-formyl-6-methoxyphenyl)formamide.
Step 2: Deprotection of the Formamide
-
Suspend the crude N-(2,4-difluoro-3-formyl-6-methoxyphenyl)formamide in a mixture of methanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2,6-difluoro-4-methoxybenzaldehyde.
Step 3: Acetylation of the Aniline
-
Dissolve the crude 3-amino-2,6-difluoro-4-methoxybenzaldehyde in dichloromethane (DCM).
-
Add triethylamine (TEA) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
Application in API Synthesis: The Case of Fisogatinib (BLU-554)
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a key intermediate in the synthesis of fisogatinib, a potent and selective inhibitor of FGFR4. The formyl group of the intermediate is utilized to construct the quinazoline core of the final API through a condensation reaction.
Synthetic Pathway from Intermediate to API
The conversion of the intermediate to the final API involves a cyclization reaction to form the core heterocyclic structure, followed by further functionalization.
Caption: Synthetic route from the intermediate to Fisogatinib.
Detailed Protocol for Fisogatinib Synthesis
Step 4: Synthesis of the Quinazoline Core
-
To a solution of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in a suitable solvent such as ethanol, add an appropriate amine-containing building block (the specific reagent is proprietary and detailed in patent literature).
-
Add a catalytic amount of a suitable acid, such as acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the quinazoline derivative.
Further steps to complete the synthesis of fisogatinib involve additional modifications to the quinazoline core, the details of which are outlined in the relevant patent literature.
Quality Control and Analytical Characterization
Ensuring the purity and identity of the intermediate is crucial for the successful synthesis of the final API. The following analytical techniques are recommended for the characterization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to the aromatic protons, the methoxy group, the formyl proton, and the acetamide protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the formyl and acetamide groups. |
| Mass Spec. | m/z | A molecular ion peak corresponding to the exact mass of the compound. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for the N-H, C=O (amide and aldehyde), and C-F bonds. |
| Melting Point | °C | A sharp and defined melting point range indicative of high purity. |
Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed when handling N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Reagents such as phosphorus oxychloride and acetyl chloride are corrosive and moisture-sensitive and should be handled with extreme care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is not widely available, the SDS for structurally related compounds, such as N-(2-bromo-5-methoxyphenyl)acetamide, indicates that similar compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] Therefore, it is prudent to handle this intermediate with a high degree of caution.
Conclusion
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide serves as a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its carefully orchestrated array of functional groups allows for the efficient and controlled construction of complex APIs like fisogatinib. By understanding the synthesis and application of this key intermediate, researchers and drug development professionals can better navigate the challenges of bringing novel, life-saving therapies to market.
References
- First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event. Blueprint Medicines. (2019).
- SAFETY D
- Supporting Inform
- SAFETY D
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024).
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. (n.d.).
- Safety Data Sheet (SDS) Acetamide. LPS.org. (2024).
- Method of preparing 2,4-difluoroaniline.
- Acetamide - SAFETY D
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook. (n.d.).
- Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reform
- N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. NIH. (n.d.).
- Method of preparing 2,4-difluoroaniline.
- First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event. Blueprint Medicines. (2019).
- n-(2,4-diformyl-5-hydroxyphenyl)acetamide - Organic Syntheses Procedure. (n.d.).
- Fisogatinib (BLU-554) | FGFR4 Inhibitor. MedChemExpress. (n.d.).
- N-(3,6-dimethoxy-2-nitrophenyl)acetamide. Preprints.org. (2026).
- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Benchchem. (n.d.).
- First-in-Human Phase I Study of Fisogatinib (BLU-554)
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- 101 Fisogatinib ClinicalTrials.gov Document Cover Page Clinical Protocol Study CS3008(BLU-554). (2020).
- A Phase Ib/II Study of Fisogatinib(BLU-554) in Subjects With Hepatocellular Carcinoma. ClinicalTrials.gov. (n.d.).
Sources
Application Notes & Protocols: Catalytic Strategies for the Cyclization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Precursor
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a highly functionalized aromatic compound poised as a valuable precursor for the synthesis of complex heterocyclic scaffolds. Its structure, featuring an ortho-formyl group relative to an acetamide moiety, makes it an ideal candidate for intramolecular cyclization reactions to form highly substituted quinoline derivatives. Quinolines are a privileged structural class in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][2][3]
This guide provides a detailed exploration of catalytic strategies to efficiently convert N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide into its corresponding quinoline product, 5,7-difluoro-8-methoxy-4-methylquinolin-6-ol (or its tautomer, 5,7-difluoro-8-methoxy-4-methyl-1,6-dihydroquinolin-6-one). We will delve into three primary catalytic methodologies: acid catalysis, base catalysis, and transition metal-mediated synthesis. Each section will present not just a protocol, but the underlying chemical logic, mechanistic insights, and practical considerations to empower researchers to successfully apply and adapt these methods.
The Core Transformation: An Intramolecular Cyclization Pathway
The central reaction discussed is the intramolecular cyclization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. This transformation is analogous to the well-established Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4][5] In our substrate, the acetamide's α-methylene group is poised to react with the proximate formyl group, leading to the formation of the quinoline core.
The general workflow for this transformation involves the activation of the reactants, intramolecular condensation, cyclization, and a final dehydration/aromatization step to yield the stable quinoline ring system. The choice of catalyst is critical as it governs the reaction mechanism, efficiency, and conditions required.
Caption: General experimental workflow for the catalytic cyclization.
Acid-Catalyzed Intramolecular Cyclization
Acid catalysis is a classic and highly effective method for promoting Friedländer-type syntheses. The catalyst's primary role is to activate the formyl group's carbonyl carbon, rendering it more electrophilic and susceptible to nucleophilic attack by the enol or enamine form of the acetamide.
Expertise & Experience: Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are powerful catalysts for this transformation, often driving the reaction to completion at elevated temperatures.[6] However, their corrosive nature and difficult workup can be problematic. Solid acid catalysts, such as zeolites or Nafion, offer a greener alternative, simplifying product isolation and allowing for potential catalyst recycling.[6][7] The choice between a homogeneous and heterogeneous acid catalyst often depends on the desired scale, purity requirements, and environmental considerations.
Proposed Mechanism: Acid Catalysis
The reaction proceeds through several key steps:
-
Protonation: The acid catalyst protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Enolization: The acetamide tautomerizes to its enol form.
-
Nucleophilic Attack: The electron-rich enol attacks the activated carbonyl carbon, forming a C-C bond.
-
Cyclization & Dehydration: The intermediate undergoes cyclization and subsequent dehydration steps, driven by the formation of the stable aromatic quinoline ring.
Caption: Simplified mechanism for acid-catalyzed cyclization.
Protocol 1A: Homogeneous Acid Catalysis with Polyphosphoric Acid (PPA)
Materials:
-
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
-
Polyphosphoric acid (PPA)
-
Round-bottom flask with reflux condenser
-
Ice water, Sodium bicarbonate (sat. aq. solution), Ethyl acetate, Brine
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry round-bottom flask, place N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (1.0 eq).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (approx. 10-20 times the weight of the substrate).
-
Heat the mixture with vigorous stirring to 100-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker of ice water with stirring. This will precipitate the crude product and hydrolyze the PPA.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure quinoline product.
Protocol 1B: Heterogeneous Catalysis with Montmorillonite K-10 Clay
This method offers a more environmentally friendly approach with easier workup.[8]
Materials:
-
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
-
Montmorillonite K-10
-
High-boiling point solvent (e.g., Toluene or Xylene)
-
Microwave reactor (optional, can be done with conventional heating)
-
Celite or filter paper
Procedure:
-
To a reaction vessel, add N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (1.0 eq) and Montmorillonite K-10 (20-50% by weight of the substrate).
-
Add the solvent (e.g., toluene) to form a slurry.
-
Heat the mixture to reflux (or in a microwave reactor at 120-150 °C) with stirring. Microwave-assisted reactions are often complete in minutes (10-30 min), while conventional heating may take several hours.[8]
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid catalyst through a pad of Celite, washing the filter cake with ethyl acetate.
-
Collect the filtrate and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1A. The catalyst can often be washed, dried, and reused.
| Catalyst System | Temperature | Typical Time | Yield | Key Advantage | Reference |
| Polyphosphoric Acid (PPA) | 100-120 °C | 2-6 h | Good to Excellent | High reactivity | [6] |
| Montmorillonite K-10 | 110-150 °C | 1-8 h (conventional) | Good to Excellent | Reusable catalyst, easy workup | [8] |
| Nafion NR50 (Microwave) | 120 °C | 15-30 min | Excellent | Very fast, green conditions | [6] |
Base-Catalyzed Intramolecular Cyclization
Base-catalyzed cyclization proceeds via an intramolecular Claisen-Schmidt or aldol-type condensation. The base deprotonates the α-carbon of the acetamide, generating a nucleophilic enolate which then attacks the formyl carbonyl group.
Expertise & Experience: Strong bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) are typically used in alcoholic solvents.[9] The primary challenge in base-catalyzed reactions can be competing side reactions, such as self-condensation of the starting material if intermolecular reactions are possible, or hydrolysis of the acetamide. However, for an intramolecular reaction as proposed here, the proximity of the reacting groups provides a significant entropic advantage, favoring the desired cyclization.
Proposed Mechanism: Base Catalysis
-
Enolate Formation: A strong base abstracts a proton from the α-carbon of the acetamide group, forming a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the formyl group.
-
Cyclization & Elimination: The resulting alkoxide intermediate undergoes cyclization, followed by elimination of a water molecule to form the quinoline ring.
Caption: Simplified mechanism for base-catalyzed cyclization.
Protocol 2A: Base-Catalyzed Cyclization with Potassium Hydroxide
Materials:
-
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
-
Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Ice water, Hydrochloric acid (1M aq.), Ethyl acetate, Brine
Procedure:
-
Dissolve N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0-3.0 eq) in ethanol to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction for the consumption of starting material by TLC/LC-MS (typically 4-12 hours).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and cool in an ice bath.
-
Acidify the aqueous solution by the slow addition of 1M HCl until the product precipitates (pH ~6-7).
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If the product does not precipitate or is oily, extract the neutralized solution with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
| Catalyst System | Solvent | Temperature | Typical Time | Key Advantage | Reference |
| KOH / NaOH | Ethanol | Reflux | 4-12 h | Inexpensive reagents | [4][9] |
| KOtBu | t-Butanol / THF | Reflux | 2-8 h | Stronger base, anhydrous conditions | [4] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | 25-80 °C | 1-10 h | Milder conditions, good for sensitive substrates | [10] |
Transition Metal-Catalyzed Synthesis
Modern synthetic methods often employ transition metals like palladium, copper, nickel, or rhodium to construct heterocyclic rings under milder conditions with high efficiency.[1][3][11] For this substrate, a transition metal could facilitate a domino reaction involving C-H activation or a hydroamination/cyclization cascade if a suitable reaction partner were introduced, though an intramolecular pathway is most direct. A nickel-hydride (NiH) catalyzed hydroamination/cyclization cascade has been shown to be effective for synthesizing quinolines from related precursors.[12][13]
Expertise & Experience: Transition metal catalysis offers pathways that are inaccessible through traditional acid/base methods. For instance, a Ni-catalyzed reductive cyclization could be envisioned.[14] These reactions often require specific ligands to control reactivity and selectivity, and an inert atmosphere (e.g., Argon or Nitrogen) to protect the catalyst from oxidation. While the protocols can be more complex, they often provide higher yields and functional group tolerance.
Protocol 3A: Proposed Nickel-Catalyzed Reductive Cyclization
This protocol is adapted from methodologies used for the cyclization of related cyano- or formyl-anilines.[12][14]
Materials:
-
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or similar Ni(II) precursor (5-10 mol%)
-
A suitable ligand (e.g., a bipyridine or phosphine ligand, 10-20 mol%)
-
A reducing agent (e.g., a silane like PhSiH₃ or a borane)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
Set up a Schlenk flask under an inert atmosphere of argon.
-
To the flask, add the Ni(II) precursor (e.g., NiCl₂·6H₂O, 0.1 eq) and the ligand (0.2 eq).
-
Add anhydrous solvent (e.g., THF) and stir for 15-30 minutes to form the catalyst complex.
-
Add N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (1.0 eq).
-
Add the reducing agent (e.g., PhSiH₃, 1.5-2.0 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool to room temperature and quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Catalyst System | Key Features | Potential Advantages | Reference |
| NiH Catalysis | In-situ generated NiH from Ni(II) precursor + silane | Mild conditions, high functional group tolerance | [12][13] |
| Palladium Catalysis | C-H activation / Annulation | High efficiency, broad scope for related reactions | [2] |
| Copper Catalysis | One-pot C-H/C-N/C-C bond formation | Economical metal, often uses O₂ as oxidant | [2][11] |
Conclusion and Outlook
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a versatile starting material for the synthesis of highly substituted quinolines. This guide has detailed three robust catalytic approaches—acid-catalyzed, base-catalyzed, and transition metal-catalyzed intramolecular cyclization. The choice of catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and tolerance for harsh conditions. Classical acid and base catalysis offer straightforward and cost-effective routes, while modern transition metal-catalyzed methods provide opportunities for milder conditions and potentially higher yields. The protocols and mechanistic insights provided herein serve as a comprehensive starting point for researchers aiming to unlock the synthetic potential of this valuable molecule.
References
-
NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. ACS Catalysis, 2021. [Link][12][13]
-
Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 2016. [Link][7]
-
A review on transition-metal mediated synthesis of quinolines. Sci-Hub. [Link][1]
-
A review on transition-metal mediated synthesis of quinolines. IAEA. [Link]
-
Catalyst-Controlled Divergent Intramolecular Cyclizations of Morita-Baylis-Hillman Carbonates. Organic Chemistry Portal. [Link][10]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link][6]
-
A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 2018. [Link][2]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 2024. [Link][11]
-
Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Tetrahedron Letters, 2008. [Link][9]
-
A review on transition-metal mediated synthesis of quinolines. ResearchGate, 2018. [Link][3]
-
NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. Figshare. [Link]
-
Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines. ResearchGate, 1991. [Link]
-
Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones. Organic & Biomolecular Chemistry, 2019. [Link][14]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI, 2016. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 2023. [Link]
-
Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 2019. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. PMC, 2023. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate, 2012. [Link][5]
-
Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. ResearchGate, 2007. [Link][8]
-
Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. ResearchGate, 2017. [Link]
Sources
- 1. Sci-Hub. A review on transition-metal mediated synthesis of quinolines / Journal of Chemical Sciences, 2018 [sci-hub.jp]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-Controlled Divergent Intramolecular Cyclizations of Morita-Baylis-Hillman Carbonates [organic-chemistry.org]
- 11. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: TLC Visualization Strategies for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Introduction & Molecular Profiling
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a complex, polyfunctional aromatic intermediate frequently utilized in advanced pharmaceutical synthesis. Successful tracking of this compound during reaction monitoring or purification via Thin Layer Chromatography (TLC) requires a strategic, multi-modal approach to visualization.
To design an effective TLC protocol, we must first profile the molecule's functional groups:
-
Aromatic Ring & Conjugation: Provides strong UV absorbance.
-
Formyl Group (Aldehyde): Highly electrophilic, enabling specific derivatization.
-
Acetamide Moiety: While present, standard amine stains like Ninhydrin are ineffective on amides without prior harsh hydrolysis. Therefore, this group is not a primary target for visualization.
-
Fluorine & Methoxy Substituents: Inert to standard TLC stains but critical for determining the molecule's overall polarity and Rf behavior.
Mechanistic Rationale for Visualization (Causality)
As a best practice in analytical chemistry, selecting a visualization technique is dictated by the electronic and chemical properties of the target molecule. Do not apply stains blindly; understand the underlying causality.
-
Non-Destructive UV Evaluation (254 nm):
-
Causality: The highly conjugated system of the substituted benzene ring and the formyl group exhibits strong π→π∗ and n→π∗ electronic transitions. When evaluated on silica gel plates doped with a fluorescent indicator (e.g., F254), the compound absorbs the 254 nm UV energy. This prevents the indicator from fluorescing, resulting in a dark spot against a bright green background .
-
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) Staining:
-
Causality: The formyl group is a reactive electrophile. The primary amine of 2,4-DNPH acts as a nucleophile, attacking the carbonyl carbon. Following dehydration, a stable, highly conjugated 2,4-dinitrophenylhydrazone is formed. This extended conjugation shifts the molecule's absorption spectrum into the visible range, producing a vivid yellow-to-orange spot. This stain is highly specific and confirms the integrity of the aldehyde functionality .
-
-
Potassium Permanganate ( KMnO4 ) Staining:
-
Causality: KMnO4 is a potent, general oxidizing agent. It readily oxidizes the formyl group to a carboxylic acid. During this redox reaction, the purple Mn(VII) ion is reduced to brown Mn(IV) oxide ( MnO2 ). This results in a distinct yellow-brown spot on a bright purple background, confirming the presence of an oxidizable moiety .
-
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, every protocol below incorporates self-validating checks.
Protocol 1: Plate Preparation and UV Visualization
-
Preparation: Spot the sample, a known starting material (e.g., the unformylated precursor), and a positive aldehyde control (e.g., benzaldehyde) onto a Silica Gel 60 F254 TLC plate.
-
Self-Validation: The positive control ensures that subsequent chemical stains are active and functioning correctly.
-
-
Development: Elute the plate in an optimized solvent system (e.g., Hexanes/Ethyl Acetate).
-
Drying: Evaporate the mobile phase completely using a heat gun or ambient air. Residual solvent can heavily interfere with chemical stains.
-
UV Detection: Examine the plate under a 254 nm UV lamp.
-
Marking: Lightly circle the dark, UV-active spots with a soft graphite pencil.
-
Causality: Chemical staining can cause spots to diffuse or alter their apparent Rf ; pre-marking ensures the true Rf is permanently recorded before destruction.
-
Protocol 2: 2,4-DNPH Derivatization (Aldehyde Specific)
-
Reagent Preparation: Dissolve 0.4 g of 2,4-DNPH in 100 mL of 2N hydrochloric acid, and add 1 mL of ethanol. Ensure the solution is clear (filter if necessary).
-
Application: Briefly dip the developed and UV-marked TLC plate into the 2,4-DNPH solution using forceps. Remove swiftly and let excess reagent drip off.
-
Visualization: Yellow-to-orange spots will appear almost immediately at the location of the formyl-containing compound. Heating is generally not required but can be applied gently (50°C) to accelerate the reaction.
-
Validation Check: Verify that the benzaldehyde control spot has turned bright orange. If it has not, the 2,4-DNPH reagent has degraded and must be remade.
Protocol 3: KMnO4 Oxidation (General)
-
Reagent Preparation: Dissolve 1.5 g of KMnO4 , 10 g of K2CO3 , and 1.25 mL of 10% NaOH in 200 mL of distilled water.
-
Application: Dip the plate into the KMnO4 solution.
-
Visualization: The plate will appear bright purple. Oxidizable compounds, including N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, will rapidly reduce the permanganate, appearing as yellow-brown spots.
-
Validation Check: Over-heating the plate will cause the entire silica background to turn brown (false positive). Rely on room-temperature oxidation for the most accurate results.
Data Presentation
| Visualization Technique | Target Functional Group | Mechanism of Action | Expected Visual Result | Sensitivity / Specificity |
| UV Light (254 nm) | Aromatic ring, Conjugated π system | Fluorescence quenching of F254 indicator | Dark spot on bright green background | High Sensitivity / Low Specificity (General aromatics) |
| 2,4-DNPH Stain | Formyl (Aldehyde) group | Nucleophilic addition-elimination (Hydrazone formation) | Vivid yellow/orange spot | Moderate Sensitivity / High Specificity (Carbonyls) |
| KMnO4 Stain | Formyl group (Oxidizable moieties) | Redox reaction ( Mn7+→Mn4+ ) | Yellow/brown spot on purple background | High Sensitivity / Low Specificity (General oxidizable) |
TLC Workflow Visualization
Workflow for TLC visualization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
References
Application Note: Derivatization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide for High-Throughput Biological Screening
Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7)
Structural Rationale & Medicinal Chemistry Context
In modern drug discovery, the strategic incorporation of polyfunctional aromatic building blocks is critical for rapidly exploring chemical space. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a highly privileged scaffold designed specifically for the generation of diverse screening libraries.
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered system of electronic and steric effects:
-
The 2,4-Difluoro Motif: Fluorine is the most electronegative element (Pauling scale 4.0). Placing fluorine atoms at the 2 and 4 positions serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at these electron-rich aromatic sites. Second, the strong inductive electron withdrawal (-I effect) significantly lowers the pKa of proximal functional groups and increases the overall lipophilicity of the scaffold, which is a critical parameter for optimizing membrane permeability and target binding affinity in biological systems ( [1]).
-
The 6-Methoxy and 1-Acetamide Groups: These moieties provide essential hydrogen bond acceptor and donor vectors. In kinase inhibitor design, the acetamide group frequently acts as a hinge-binding motif, while the methoxy group provides a steric lock, restricting the rotation of the aromatic ring to maintain a bioactive conformation.
-
The 3-Formyl Handle: Flanked by two electron-withdrawing fluorines, the aldehyde carbon is exceptionally electrophilic. This heightened reactivity accelerates nucleophilic attack, making it an ideal anchor point for high-throughput derivatization.
Chemical Causality: Derivatization Pathways
To build libraries for biological screening, the 3-formyl group is typically subjected to three primary derivatization pathways. The most robust of these is Reductive Amination , which allows for the rapid installation of diverse alkyl and aryl amines.
We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) for this transformation. The causality behind this choice is critical: unlike Sodium Cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is significantly less toxic (generating no hydrogen cyanide gas) and exhibits exquisite chemoselectivity. It rapidly reduces the intermediate iminium ion while leaving the highly electrophilic fluorinated aldehyde untouched, thereby preventing the formation of unwanted alcohol byproducts ( [2]).
Chemical derivatization pathways of the 3-formyl core for library synthesis.
Self-Validating Experimental Protocol: High-Throughput Reductive Amination
To ensure trustworthiness and reproducibility across a library of 50–100 derivatives, the following protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) and a specific quenching mechanism to prevent assay interference.
Materials & Reagents
-
Core Scaffold: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (0.1 M stock in DCE)
-
Amine Library: Various 1° and 2° amines (1.2 equivalents)
-
Reducing Agent: NaBH(OAc)₃ (1.5 equivalents)
-
Solvent: 1,2-Dichloroethane (DCE). Note: DCE is selected over THF or DCM due to its superior solubility profile for the triacetoxyborohydride species and its ability to safely absorb the mild exotherm of imine formation.
-
Catalyst (Conditional): Glacial Acetic Acid (1.0 equivalent, required only for deactivated aromatic amines).
Step-by-Step Methodology
-
Imine Formation: To a 2-dram vial equipped with a magnetic stir bar, add 1.0 mL of the core scaffold stock solution (0.1 mmol). Add the target amine (0.12 mmol, 1.2 eq). Stir at room temperature for 1 hour.
-
Causality: Pre-forming the imine prior to the addition of the reducing agent prevents premature reduction of the highly reactive fluorinated aldehyde into a dead-end alcohol.
-
-
Reduction: Add NaBH(OAc)₃ (31.8 mg, 0.15 mmol, 1.5 eq) in one portion. Cap the vial and stir vigorously at room temperature for 2 to 12 hours (depending on amine steric bulk).
-
In-Process Control (IPC) - The Validation Step: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The reaction is deemed complete only when the UV trace (254 nm) shows <5% residual aldehyde . If >5% remains after 4 hours, spike the reaction with an additional 0.5 eq of amine and NaBH(OAc)₃. This strict IPC ensures crude purities remain high enough to bypass silica gel chromatography.
-
-
Quench & Workup: Once validated, quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.
-
Causality: NaHCO₃ neutralizes any acetic acid and completely hydrolyzes unreacted borohydride species. If boron salts are not removed, they can act as Lewis acids and cause false positives in downstream biochemical assays (e.g., by precipitating assay proteins).
-
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine derivative.
Quantitative Data Presentation
The efficiency of the reductive amination protocol varies predictably based on the nucleophilicity and steric profile of the amine used. The data below summarizes expected outcomes for library generation.
| Amine Class | Representative Reagent | Reaction Time (h) | Expected Yield (%) | Crude Purity (LC-MS) | Primary Biological Application |
| Primary Aliphatic | Isobutylamine | 2 | 88 – 95 | > 90% | GPCR Ligand Screening |
| Secondary Aliphatic | Morpholine | 4 | 82 – 89 | > 85% | Kinase Inhibitor Libraries |
| Primary Aromatic | Aniline | 12* | 65 – 75 | > 80% | Covalent Modifier Scaffolds |
*Requires 1.0 eq Acetic Acid catalysis to drive imine formation due to the lower nucleophilicity of the aniline nitrogen.
Integration into Biological Screening Cascades
Once the derivative library is synthesized and purified (typically via preparative reverse-phase HPLC to >95% purity), the compounds are subjected to a sequential biological screening cascade. The lipophilic nature of the 2,4-difluoro motif ensures that compounds advancing from biochemical to cellular assays maintain excellent membrane permeability.
Sequential biological screening cascade for identifying lead drug candidates.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link] [1]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link] [2]
Application Note: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide as a Strategic Building Block in Kinase Inhibitor Synthesis
Introduction & Strategic Rationale
In the development of targeted therapeutics, the precise spatial arrangement of hydrogen bond donors, acceptors, and stereoelectronic modulators is paramount. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) represents a highly specialized, strategically substituted building block designed for the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPK/ERK pathway (e.g., B-Raf) and other oncogenic kinases.
-
Formyl Group (-CHO): Acts as the primary electrophilic handle. It allows for highly efficient aldol-type condensations with heterocyclic hinge-binding scaffolds (such as 7-azaindoles or pyrrolo[2,3-b]pyridines).
-
Difluoro Motif (2,4-di-F): Fluorine substitution is a cornerstone of medicinal chemistry. The small, highly electronegative fluorine atoms enhance metabolic stability by blocking cytochrome P450 oxidation sites. Furthermore, they modulate the electron density of the aromatic ring, creating specific dipole interactions that often engage the DFG (Asp-Phe-Gly) motif within the kinase activation loop [2].
-
6-Methoxy Group (-OMe): Serves a dual purpose. Sterically, it restricts the rotation of the adjacent acetamide/sulfonamide group, locking the pharmacophore into an active binding conformation. Electronically, the oxygen acts as a critical hydrogen-bond acceptor for solvent-exposed or hydrophobic pocket interactions.
-
Acetamide (-NHAc): Functions as a robust protecting group during harsh condensation and oxidation steps. Post-coupling, it can be hydrolyzed and converted into a sulfonamide—a moiety whose acidic proton is critical for establishing a strong hydrogen bond with the catalytic aspartate residue of the kinase [1].
Physicochemical Profiling
| Property / Metric | N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide | Derived Sulfonamide Inhibitor (Example) |
| Molecular Weight | 229.18 g/mol | ~450 - 500 g/mol |
| LogP (Estimated) | 1.8 - 2.2 | 3.5 - 4.5 |
| Hydrogen Bond Donors | 1 (Acetamide NH) | 2 (Sulfonamide NH, Hinge-binder NH) |
| Hydrogen Bond Acceptors | 4 (F, F, OMe, C=O) | 5 - 6 |
| Primary Target Pocket | N/A (Building Block) | DFG-in / DFG-out (Aspartate interaction) |
Mechanistic Context in Kinase Targeting
The difluoro-phenylsulfonamide motif is foundational to the discovery of breakthrough B-Raf V600E inhibitors, such as vemurafenib (PLX4032) and its precursor PLX4720 [1]. By utilizing N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, chemists can synthesize analogs that exploit the same profound binding affinity while using the 6-methoxy group to fine-tune selectivity against paradoxical activation or to target resistant kinase mutants.
Caption: MAPK/ERK signaling pathway illustrating the therapeutic intervention point for B-Raf kinase inhibitors.
Experimental Protocols & Workflows
The following protocols detail the transformation of the building block into a functional kinase inhibitor pharmacophore.
Caption: Synthetic workflow from the formyl building block to the final sulfonamide kinase inhibitor.
Protocol 1: Base-Catalyzed Condensation and Oxidation
Objective: Couple the formyl group of the building block to a heterocyclic hinge-binder (e.g., 5-chloro-7-azaindole) to form a ketone-bridged intermediate.
Causality & Rationale: Potassium hydroxide (KOH) in methanol is used to deprotonate the C3 position of the azaindole, generating a strong nucleophile. The two electron-withdrawing fluorine atoms on our building block increase the electrophilicity of the formyl carbon, accelerating the aldol-type addition. Dess-Martin Periodinane (DMP) is subsequently chosen for oxidation because its mild, neutral conditions prevent the premature cleavage of the acetamide protecting group.
Step-by-Step Procedure:
-
Condensation: Dissolve 1.0 eq of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide and 1.05 eq of 5-chloro-7-azaindole in anhydrous methanol (0.2 M).
-
Add 5.0 eq of KOH pellets. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting mass (m/z 229.18) and the appearance of the carbinol intermediate confirms successful condensation. If unreacted aldehyde persists, titrate additional KOH in 0.1 eq increments.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.
-
Oxidation: Dissolve the crude carbinol in anhydrous dichloromethane (DCM). Add 1.5 eq of Dess-Martin Periodinane (DMP) at 0 °C.
-
Warm to room temperature and stir for 2 hours. Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry, and purify via flash chromatography to yield the ketone-bridged intermediate.
Protocol 2: Deprotection and Sulfonylation
Objective: Unmask the aniline and install the critical sulfonamide hydrogen-bond donor.
Causality & Rationale: The acetamide group must be removed to yield the free aniline. Using methanolic HCl provides a clean deprotection without cleaving the newly formed ketone bridge. Subsequent sulfonylation (e.g., with propane-1-sulfonyl chloride) installs the sulfonamide moiety. The highly acidic proton of this sulfonamide is essential for locking the kinase into its inactive conformation by hydrogen bonding with the DFG-aspartate [1].
Step-by-Step Procedure:
-
Deprotection: Suspend the ketone-bridged intermediate in a 1.25 M solution of HCl in methanol.
-
Heat the mixture to 65 °C (reflux) for 4-6 hours until complete consumption of the starting material is observed by TLC.
-
Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate to isolate the free aniline intermediate.
-
Sulfonylation: Dissolve the aniline intermediate in anhydrous pyridine (0.1 M) and cool to 0 °C.
-
Dropwise, add 1.2 eq of the desired sulfonyl chloride (e.g., propane-1-sulfonyl chloride).
-
Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Verify the formation of the sulfonamide product via LC-MS. The presence of the expected [M+H]+ peak confirms the successful installation of the pharmacophore.
-
Evaporate the pyridine, redissolve in DCM, wash with 1N HCl and brine, dry, and purify via preparative HPLC to yield the final kinase inhibitor.
References
-
Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., Bremer, R., Gillette, S., Kong, J., Haass, N. K., Sproesser, K., Li, L., Smalley, K. S., Fong, D., Zhu, Y. L., Marimuthu, A., Nguyen, H., Lam, B., Liu, J., Cheung, I., … Bollag, G. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences of the United States of America, 105(8), 3041–3046. URL:[Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65–133. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Welcome to the Advanced API Intermediates Support Center. The synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide requires the precise functionalization of a highly substituted, electron-deficient aromatic ring. The critical step in this workflow is the regioselective introduction of the formyl (-CHO) group at the C3 position via Directed ortho Metalation (DoM).
Due to the competing directing groups (acetamide, methoxy, and two fluorines) and the thermal instability of fluoroaryllithium intermediates, this reaction is highly sensitive to base selection, temperature, and stoichiometry. This guide provides a self-validating protocol and addresses the most common failure modes encountered during scale-up.
Mechanistic Divergence & Regioselectivity
The starting material, N-(2,4-difluoro-6-methoxyphenyl)acetamide, possesses two available protons for deprotonation: C3 (flanked by two fluorines) and C5 (flanked by fluorine and methoxy). Understanding the kinetic versus thermodynamic pathways is essential for optimizing the yield of the C3-formyl target.
Mechanistic divergence in the lithiation of N-(2,4-difluoro-6-methoxyphenyl)acetamide.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent catastrophic batch failures, this protocol incorporates an In-Process Control (IPC) to validate the metalation before committing the electrophile.
Phase 1: Preparation of the Non-Nucleophilic Base
Causality: The substrate contains an electrophilic acetamide group. Using standard alkyllithiums (like n-BuLi) will result in nucleophilic attack on the carbonyl. Lithium diisopropylamide (LDA) is strictly required to act solely as a base[1].
-
Charge a flame-dried flask with anhydrous THF (10 volumes) and diisopropylamine (2.2 eq) under an argon atmosphere.
-
Cool the solution to -20 °C.
-
Add n-Butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.
Phase 2: Kinetically Controlled Lithiation
Causality: The C3 proton is flanked by two highly electronegative fluorine atoms. The synergistic inductive (-I) effect makes this the most kinetically acidic proton on the ring[2].
-
Cool the LDA solution to strictly -78 °C .
-
Dissolve N-(2,4-difluoro-6-methoxyphenyl)acetamide (1.0 eq) in anhydrous THF (5 volumes) and add dropwise over 30 minutes. Maintain the internal temperature below -70 °C.
-
Stir at -78 °C for exactly 45 minutes.
-
Self-Validation Checkpoint (IPC): Withdraw a 0.1 mL aliquot and quench it into MeOD. Analyze via crude 1 H-NMR. You must observe >95% deuterium incorporation at the C3 position (disappearance of the triplet-like signal) before proceeding.
Phase 3: Electrophilic Quench
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction carefully with saturated aqueous NH 4 Cl. Extract with Ethyl Acetate, wash with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Troubleshooting & FAQs
Q1: My yields are below 20%, and the reaction mixture turns into a dark, intractable tar. What went wrong? A1: You have triggered a "benzyne death spiral." The C3-lithiated intermediate is highly unstable. If the internal reaction temperature spikes above -60 °C during the substrate addition or the DMF quench, the intermediate undergoes rapid elimination of lithium fluoride (LiF) to form a highly reactive 1,3-difluoro-2,4-didehydrobenzene (benzyne) species. This benzyne intermediate rapidly polymerizes, resulting in the dark tar you observed[3]. Ensure strict cryogenic control and pre-cool your DMF before addition.
Q2: NMR analysis shows I am forming the formyl group at the C5 position (next to the methoxy group) instead of the C3 position. How do I correct this regioselectivity? A2: You are experiencing a shift from kinetic to thermodynamic control. While the 1,3-difluoro motif makes the C3 proton the most acidic (kinetic control)[2], the methoxy group at C6 is a powerful Directed Metalation Group (DMG) that coordinates lithium strongly (thermodynamic control)[1]. If you use coordinating additives (like TMEDA), highly hindered bases (like LiTMP), or extend the lithiation time beyond 1 hour, the lithium will migrate to the C5 position. Stick to LDA in pure THF and limit the metalation time to 45 minutes at -78 °C.
Q3: Can I avoid cryogenic lithiation and just use a standard Vilsmeier-Haack (Friedel-Crafts) formylation? A3: No. The classic electrophilic aromatic substitution (S E Ar) methods will fail on this substrate. The presence of two fluorine atoms strongly deactivates the aromatic ring toward electrophilic attack[4]. The electron density is too low for a Vilsmeier-Haack reagent (POCl 3 /DMF) to react, which is why the DoM pathway is mandatory.
Q4: I am recovering a significant amount of unreacted starting material. Should I increase the equivalents of LDA to 3.0 or 4.0? A4: Do not exceed 2.2 equivalents of LDA. Using excess base will lead to di-lithiation at both the C3 and C5 positions, resulting in a di-formylated impurity upon quenching[4]. Incomplete conversion is almost always due to adventitious moisture quenching the LDA. Titrate your n-BuLi before use, and ensure your starting material is rigorously dried via azeotropic distillation with toluene.
Reaction Optimization Matrix
Use the following data table to benchmark your process parameters against known outcomes.
| Base System | Temp (°C) | Directing Control | Major Product Regiochemistry | Expected Yield (%) | Major Impurity Profile |
| LDA (2.1 eq) | -78 | Kinetic (Acidity) | C3-Formyl (Target) | 82 - 88% | Trace C5-formyl isomer |
| sec-BuLi / TMEDA | -78 | Thermodynamic | C5-Formyl Isomer | ~65% | C3-formyl isomer |
| LDA (2.1 eq) | -40 | Thermal Degradation | N/A (Decomposition) | <10% | Polymeric Tar (Benzyne) |
| LHMDS (2.1 eq) | -78 | Base too weak | N/A (No reaction) | N/A | Unreacted Starting Material |
| n-BuLi (2.1 eq) | -78 | Nucleophilic Attack | N/A (Cleavage) | <5% | Ketone byproduct / Cleaved SM |
Sources
Technical Support Center: Purification of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals handling the isolation and purification of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7)[1].
Due to its dense functionalization—featuring an electrophilic formyl group flanked by electronegative fluorines, a hydrogen-bonding acetamide, and an electron-donating methoxy group—this intermediate presents unique physicochemical challenges. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and standardized protocols to ensure high-yield, high-purity recovery.
Purification Workflow & Decision Matrix
The following logic tree dictates the optimal purification pathway based on crude mixture analysis.
Decision matrix for the purification of highly functionalized acetamides.
Troubleshooting & FAQs
Issue 1: Disappearance of the Aldehyde Peak in NMR
Q: After purifying my crude mixture using a Dichloromethane (DCM) / Methanol (MeOH) gradient, the aldehyde proton (~10 ppm) is missing in the 1 H-NMR, and new aliphatic peaks have appeared. What happened?
Mechanistic Causality: The formyl group at position 3 is flanked by two highly electronegative fluorine atoms (positions 2 and 4). This extreme electron withdrawal makes the carbonyl carbon exceptionally electrophilic. When exposed to Methanol (a nucleophilic polar modifier) and the mildly acidic silanol groups of standard silica gel, the formyl group rapidly undergoes hemiacetal and subsequent acetal formation. Solution: Strictly avoid Methanol and Ethanol during the purification and storage of this compound. If a polar modifier is required to elute the compound, utilize Ethyl Acetate (EtOAc) or an aprotic solvent like Acetone.
Issue 2: Severe Streaking and Poor Recovery on Silica Gel
Q: My compound streaks heavily across the TLC plate and requires massive solvent volumes to elute from the flash column, resulting in poor recovery.
Mechanistic Causality: The acetamide moiety (-NHCOCH 3 ) acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with the free silanol groups (-SiOH) on unmodified silica gel, leading to non-ideal partitioning and irreversible adsorption. Solution: Transition to a competitive hydrogen-bonding solvent system that does not react with the aldehyde. Using a Toluene/Acetone gradient often provides superior band resolution compared to Hexanes/EtOAc by disrupting solute-silica hydrogen bonds. Alternatively, employing end-capped silica or neutral alumina will mitigate silanol interactions [2].
Issue 3: Co-elution of an M+16 Impurity
Q: LC-MS analysis indicates an impurity with a mass of M+16 that perfectly co-elutes with my target compound during normal-phase chromatography. How do I remove it?
Mechanistic Causality: The M+16 mass shift is the hallmark of auto-oxidation, where the formyl group (-CHO) oxidizes to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen. Because the highly polar acid interacts strongly with silica, it often streaks into the fractions containing the target aldehyde. Solution: Do not attempt to separate this via normal-phase silica. Instead, implement a self-validating chemical separation prior to chromatography. Wash the crude organic layer with saturated aqueous NaHCO 3 . The carboxylic acid will deprotonate and partition into the aqueous layer as a sodium salt, while the target aldehyde remains in the organic phase [3].
Issue 4: "Oiling Out" During Recrystallization
Q: When attempting to recrystallize the purified fractions, the compound forms a viscous oil at the bottom of the flask instead of precipitating as crystals.
Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point of the solution is reached at a temperature higher than the melting point of the solute in that specific solvent mixture. The high solubility of the acetamide in polar solvents exacerbates this. Solution: Lower the temperature of the primary solvent (e.g., EtOAc) before slowly adding the anti-solvent (e.g., Hexanes or Heptane). Introduce a seed crystal to bypass the nucleation energy barrier and force crystalline lattice formation rather than amorphous phase separation.
Quantitative Data: Solvent System Optimization
Selecting the correct mobile phase is critical for resolving N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide from its des-fluoro or regioisomeric byproducts.
| Solvent System (v/v) | Target Compound R f | Major Impurity R f | Elution Profile & Notes |
| 30% EtOAc / Hexanes | 0.28 | 0.12 (Des-formyl) | Optimal resolution. Sharp bands. Recommended for standard flash chromatography. |
| 50% EtOAc / Hexanes | 0.55 | 0.45 | Poor resolution of structurally similar des-fluoro impurities. |
| 5% MeOH / DCM | 0.62 | N/A | CRITICAL WARNING: Induces rapid acetal formation. Do not use. |
| 15% Acetone / Toluene | 0.35 | 0.20 | Excellent alternative for resolving regioisomers and preventing silica streaking. |
Standard Operating Procedures (SOPs)
Protocol A: Preparative Flash Chromatography
Based on the foundational rapid chromatographic techniques established by Still et al. [2].
-
Pre-treatment: Dissolve the crude mixture in EtOAc and wash twice with equal volumes of saturated aqueous NaHCO 3 to remove oxidized carboxylic acid byproducts. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Column Preparation: Pack a glass column with neutral silica gel (230–400 mesh) using 15% EtOAc in Hexanes as the slurry solvent. Ensure the column bed is perfectly level to prevent band distortion.
-
Dry Loading: Dissolve the crude residue in a minimal amount of DCM (avoid MeOH) and add 2 mass equivalents of Celite. Evaporate the DCM to yield a free-flowing powder. Load this powder evenly onto the top of the silica bed.
-
Elution: Elute using an isocratic flow of 30% EtOAc in Hexanes. Apply positive air pressure to achieve a flow rate that drops the solvent level by approximately 2 inches per minute.
-
Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm). Combine fractions containing the pure product (R f ~ 0.28) and evaporate under reduced pressure at a bath temperature strictly below 40°C to prevent thermal degradation.
Protocol B: Anti-Solvent Recrystallization
Designed to yield >99% purity for sensitive laboratory chemicals [3].
-
Dissolution: Transfer the concentrated, chromatographed product to a clean Erlenmeyer flask. Add just enough warm Ethyl Acetate (approx. 45°C) to completely dissolve the solid.
-
Cooling: Allow the solution to cool to room temperature (20–25°C) undisturbed.
-
Anti-Solvent Addition: Place the flask in an ice-water bath (0–5°C). Dropwise, add cold Hexanes (or Heptane) while swirling gently until the solution becomes faintly turbid (cloud point).
-
Nucleation: Stop adding Hexanes. If available, add 1–2 mg of pure N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide as seed crystals.
-
Harvesting: Allow the flask to stand at 0°C for 2 hours. Filter the resulting white/off-white crystals through a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Hexanes and dry under high vacuum for 12 hours.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]
-
Armarego, W. L. F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier. URL:[Link]
-
ChemSpace. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CSSB00021126811). Compound Summary and Physical Properties. URL:[Link]
Sources
Common impurities in N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide synthesis
Synthesis & Troubleshooting: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Welcome to the . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7).
This highly functionalized building block is typically synthesized via a Directed ortho-Metalation (DoM) of N-(2,4-difluoro-6-methoxyphenyl)acetamide, followed by an electrophilic quench with DMF. The presence of multiple directing groups (an acetamide, a methoxy group, and two fluorines) creates a highly competitive metalation landscape. This guide provides field-proven insights to control regioselectivity, prevent impurity formation, and ensure a self-validating synthetic protocol.
Synthetic Workflow & Mechanistic Pathway
The diagram below illustrates the critical path for the DoM reaction, highlighting the specific process deviations that lead to the most common impurities.
Fig 1. Directed ortho-Lithiation (DoM) workflow and common impurity branch points.
Quantitative Impurity Profile
Monitoring the reaction via LC-MS is critical. Below is the standard quantitative data profile for the common impurities encountered during this synthesis.
| Impurity | Chemical Name | RRT (HPLC) | m/z [M+H]⁺ | Acceptable Limit | Root Cause |
| Impurity A | N-(2,4-difluoro-5-formyl-6-methoxyphenyl)acetamide | 1.08 | 230.06 | < 0.5% | Regio-mismatch (Base coordination) |
| Impurity B | 2,4-difluoro-3-formyl-6-methoxyaniline | 0.85 | 188.05 | < 0.1% | Acetamide hydrolysis (Acidic quench) |
| Impurity C | N-(2,4-difluoro-6-methoxyphenyl)acetamide (SM) | 1.15 | 202.06 | < 2.0% | Incomplete metalation (<2.1 eq base) |
| Impurity D | N-(2,4-difluoro-3,5-diformyl-6-methoxyphenyl)acetamide | 0.92 | 258.05 | < 0.1% | Over-lithiation (Excess base/time) |
Troubleshooting FAQs: The "Why" and "How"
Q1: I am observing 15-20% of the 5-formyl regioisomer (Impurity A). How can I improve the regioselectivity for the 3-position? Answer: The regioselectivity in this system is a classic battle between kinetic coordination and thermodynamic acidity. The C-3 proton is flanked by two highly electronegative fluorine atoms, making it the most thermodynamically acidic proton on the ring. However, the methoxy group at C-6 is a strong Directing Metalation Group (DMG).
-
Causality & Fix: If you use a coordinating base like n-BuLi in pure THF, the lithium cation coordinates to the methoxy oxygen, kinetically guiding the butyl anion to deprotonate the adjacent C-5 position. To enforce C-3 metalation, you must exploit the inductive effect of the fluorines. Switching to a non-coordinating, sterically bulky base like Lithium Diisopropylamide (LDA) at strictly -78 °C ensures deprotonation occurs at the most acidic F-C-F pocket (C-3) rather than the sterically hindered, coordination-dependent C-5 pocket .
Q2: My isolated product contains significant amounts of the de-acetylated aniline (Impurity B). Why is the acetamide group falling off? Answer: While acetamides are generally robust protective groups, the highly electron-withdrawing nature of the difluorinated aromatic ring drastically increases the electrophilicity of the amide carbonyl, making it unusually susceptible to hydrolysis.
-
Causality & Fix: Impurity B forms during the aqueous quench. When DMF is added to the lithiated species, a tetrahedral hemiaminal intermediate forms. If the reaction is quenched with a strong aqueous acid (e.g., 1M HCl) to break the hemiaminal, the acidic conditions simultaneously catalyze the cleavage of the acetamide. You must quench the reaction cold (-78 °C) using a mildly buffered solution (e.g., saturated aqueous NH₄Cl) and keep the internal temperature below 5 °C during the entire biphasic extraction .
Q3: The reaction stalls with 25% unreacted starting material (Impurity C), and adding more DMF doesn't push the reaction forward. What is failing? Answer: The issue is not the electrophile (DMF); it is incomplete metalation.
-
Causality & Fix: The starting material has an acidic N-H proton on the acetamide group. The first equivalent of base is consumed entirely by deprotonating this amide to form an N-lithio species. You must use exactly 2.1 to 2.2 equivalents of base to achieve the second deprotonation at C-3. If moisture is present in your THF, or if your LDA has degraded over time, you will not have enough active base to form the C-3 carbanion. Always titrate your base immediately prior to use.
Step-by-Step Self-Validating Protocol
This protocol integrates in-process controls (IPCs) to ensure the chemistry is validating itself at each critical node.
Equipment: Oven-dried 500 mL 3-neck flask, internal temperature probe, argon manifold, syringe pump. Reagents:
-
N-(2,4-difluoro-6-methoxyphenyl)acetamide (SM): 10.0 g (49.7 mmol)
-
LDA (2.0 M in THF/heptane/ethylbenzene): 54.7 mL (109.4 mmol, 2.2 eq)
-
Anhydrous THF: 150 mL (Water content < 50 ppm)
-
Anhydrous DMF: 4.6 mL (59.6 mmol, 1.2 eq)
-
Saturated aqueous NH₄Cl: 100 mL
Stage 1: Amide Deprotonation & Directed Metalation
-
Charge the flask with SM (10.0 g) and anhydrous THF (150 mL) under a positive pressure of argon.
-
Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Critical Step: Add LDA (54.7 mL) dropwise via syringe pump over 45 minutes. Causality Note: The first equivalent deprotonates the acetamide (highly exothermic). Maintaining the internal temperature < -70 °C prevents the kinetic C-5 lithiation and suppresses dimerization.
-
Stir at -78 °C for 1.5 hours.
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot via syringe and quench it directly into an NMR tube containing 0.5 mL MeOD. Analyze by ¹H-NMR. The disappearance of the C-3 aromatic proton (which normally appears as a triplet at ~6.8 ppm due to coupling with the two ortho fluorines) and the incorporation of deuterium confirms >95% successful lithiation. Do not proceed to Stage 2 until this is confirmed.
Stage 2: Electrophilic Quench (Formylation)
-
Add anhydrous DMF (4.6 mL) dropwise over 15 minutes, maintaining internal temp < -70 °C.
-
Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to -20 °C over 1 hour.
-
Causality Note: DMF forms a stable tetrahedral hemiaminal intermediate. Do not allow the reaction to warm above -20 °C before the aqueous quench, as this can lead to premature breakdown and cross-coupling.
Stage 3: Buffered Aqueous Workup
-
Quench the reaction by adding cold saturated aqueous NH₄Cl (100 mL) in one rapid portion while stirring vigorously.
-
Extract the aqueous layer with EtOAc (2 x 100 mL). Keep the biphasic mixture cold (< 5 °C) to prevent acetamide hydrolysis (Impurity B).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via recrystallization from MTBE/Heptane to afford the target product.
References
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90 (6), 879-933. URL:[Link]
-
Katsoulos, G.; Takagishi, S.; Schlosser, M. "The Metalation of Fluoroanisoles: Optional Regioselectivity Due to Metal Mediated Control." Synlett, 1991 (10), 731-732. URL:[Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006. URL:[Link]
Troubleshooting N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide reaction failures
Welcome to the technical support center for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule or similar substituted aromatic compounds. Here, we address common challenges encountered during its synthesis and purification, providing not just solutions but also the underlying scientific principles to empower your experimental design.
The synthesis of this molecule, while conceptually straightforward, involves steps that are sensitive to reaction conditions, reagent quality, and substrate reactivity. The core of the synthesis typically revolves around two key transformations: the formylation of a substituted aniline or phenol derivative, and the subsequent or prior acetylation of an amino group. The Vilsmeier-Haack reaction is a common and effective method for the formylation step, but it is also the source of many potential issues.[1][2]
This document is structured into a primary Troubleshooting Guide for specific, observable failures and a supplementary FAQ section for broader questions.
Troubleshooting Guide
This section is formatted to address a specific problem, outline its most likely causes, and provide actionable solutions.
Problem 1: Low to No Yield of the Formylated Product
You have attempted the formylation of the difluoro-methoxy-aniline precursor (or a related substrate) but see little to no consumption of your starting material on TLC or LC-MS, and the final yield is negligible.
Potential Cause A: Inactive or Decomposed Vilsmeier Reagent
The Vilsmeier reagent (the active electrophile, typically a chloroiminium salt) is generated in situ from the reaction of a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[3] This reagent is highly sensitive to moisture and can decompose if not prepared and handled under strictly anhydrous conditions.[4]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously oven-dried or flame-dried under vacuum. All solvents, especially the DMF and any co-solvents (e.g., dichloromethane), must be anhydrous grade.
-
Verify Reagent Quality: Use a freshly opened bottle of high-purity POCl₃. DMF can decompose over time to form dimethylamine, which has a characteristic "fishy" odor and can interfere with the reaction.[5] If your DMF is old or smells, use a fresh, sealed bottle.
-
Controlled Reagent Addition: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.[4] The POCl₃ should be added dropwise to the DMF at a low temperature (typically 0 °C in an ice bath) with vigorous stirring to prevent localized heating and reagent decomposition.[6]
Potential Cause B: Insufficiently Reactive Aromatic Substrate
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. It works best on electron-rich aromatic rings.[7] While the methoxy and acetamido groups are activating, the two fluorine atoms are strongly deactivating. The overall electronic nature of your specific precursor is critical.
Solutions:
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature in increments (e.g., to 40 °C, 60 °C, or 80 °C) can often drive the reaction to completion.[4] Monitor by TLC to avoid decomposition.
-
Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent (relative to the aromatic substrate) is often necessary. Try increasing the equivalents from a typical 1.5 eq. up to 3.0 eq.[4]
-
Consider the Order of Events: If you are formylating an aniline directly, the amino group is a very strong activating group. If you acetylate it first to the acetamide, the activating effect is significantly diminished. If yields are poor, consider performing the formylation on the more reactive aniline precursor first, followed by acetylation as the final step.
Troubleshooting Workflow for Low Formylation Yield
The following diagram outlines a logical decision-making process when troubleshooting a failed formylation reaction.
Caption: A step-by-step decision tree for troubleshooting low formylation yields.
Problem 2: Incomplete Acetylation of the Amino Group
You are attempting to acetylate the 3-amino-2,6-difluoro-4-methoxybenzaldehyde precursor, but the reaction stalls, leaving significant starting material.
Potential Cause A: Insufficiently Reactive Acetylating Agent
Acetic anhydride is the most common reagent, but its reactivity can be diminished by hydrolysis if it is old or has been exposed to moisture.[8]
Solutions:
-
Use Fresh Reagents: Employ a new, sealed bottle of acetic anhydride. A slight excess (1.1-1.5 equivalents) is typically recommended to ensure the reaction goes to completion.[8]
-
Consider Acetyl Chloride: For a more potent acetylating agent, acetyl chloride can be used. However, this reaction is more vigorous and requires a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.[9]
Potential Cause B: Sub-optimal Reaction Conditions
While many acetylations proceed readily at room temperature, sterically hindered or electronically deactivated anilines may require more forcing conditions.
Solutions:
-
Gentle Heating: Warming the reaction mixture to 40-60 °C can significantly increase the rate of reaction.[8]
-
Catalyst Addition: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl of the acetic anhydride, making it a better electrophile.[10] Alternatively, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective.
| Parameter | Standard Condition | For Difficult Substrates |
| Acetylating Agent | Acetic Anhydride (1.2 eq.) | Acetyl Chloride (1.1 eq.) |
| Solvent | Acetic Acid, DCM, or neat | Pyridine, THF, DCM |
| Temperature | Room Temperature | 40-60 °C |
| Catalyst | None or Acetic Acid | DMAP (0.1 eq.) |
| Base (for Acetyl Chloride) | N/A | Pyridine or Triethylamine (1.1 eq.) |
| Caption: Comparison of standard and optimized conditions for N-acetylation. |
Problem 3: Product Purification is Difficult
The final product is obtained, but it is contaminated with persistent impurities, "oils out" during crystallization, or is difficult to separate from byproducts.
Potential Cause A: Contamination with Carboxylic Acid
Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This impurity can make crystallization difficult.
Solutions:
-
Basic Wash: During the aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.
-
Column Chromatography: If a basic wash is insufficient, flash column chromatography on silica gel is highly effective. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) will typically allow the desired aldehyde to elute well ahead of the more polar carboxylic acid.
Potential Cause B: Formation of Bisulfite Adduct Impurities or "Oiling Out"
Sometimes, purification methods involving sodium bisulfite can be used, but incomplete regeneration can leave adducts.[11] More commonly, impurities can prevent proper crystal lattice formation, causing the product to separate as an oil.[12]
Solutions:
-
Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a single "seed" crystal of pure product can also initiate crystallization.[12]
-
Solvent System Change: The choice of recrystallization solvent is crucial. The ideal solvent dissolves the compound when hot but not when cold. If a single solvent fails, try a binary system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (an "anti-solvent" like hexanes) until the solution becomes faintly cloudy. Heating to clarify and then slowly cooling can produce high-quality crystals.[12]
-
Bisulfite Adduct Purification: For stubborn aldehyde purifications, one can intentionally form the solid bisulfite adduct by stirring the crude product with a saturated aqueous solution of sodium bisulfite.[13] The solid adduct is filtered, washed with an organic solvent like ether to remove non-aldehydic impurities, and then the pure aldehyde is regenerated by treating the solid adduct with a base (e.g., NaHCO₃ solution) and extracting it back into an organic solvent.[11]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reagent and why is it sensitive? A1: The Vilsmeier-Haack reagent is an electrophilic chloroiminium salt, formed from the reaction of a substituted amide (like DMF) with an acid chloride (like POCl₃).[1] It is the active formylating agent in the reaction. Its high reactivity makes it very susceptible to hydrolysis by water, which quenches the reagent and halts the reaction. This is why strictly anhydrous conditions are paramount for success.[4]
Q2: My final product appears to be unstable and discolors over time. How should it be stored? A2: Aromatic aldehydes, particularly those on electron-rich rings, can be sensitive to air and light. Oxidation to the corresponding carboxylic acid is a common degradation pathway. For long-term storage, it is recommended to keep the solid compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., <4 °C).
Q3: Can I use other formylation methods instead of the Vilsmeier-Haack reaction? A3: Yes, although the Vilsmeier-Haack is often preferred for its reliability with many activated systems.[1] Other methods exist, but each has limitations. The Reimer-Tiemann reaction is generally specific to phenols and gives ortho-formylation, while the Gattermann reaction uses toxic cyanide reagents.[1] For your specific substrate, the Vilsmeier-Haack reaction likely represents the most direct and scalable route.
Q4: I see a byproduct with a mass corresponding to the loss of the formyl group. What is happening? A4: The formyl group can, under certain conditions, be cleaved. This process, known as deformylation, can be catalyzed by strong acids or bases, particularly at elevated temperatures. A study on a similar molecule, 5-acetamido-6-formylamino-3-methyluracil (AFMU), showed that it undergoes spontaneous deformylation in solution, with the rate being pH-dependent.[14] If you observe this, re-evaluate your workup and purification conditions to ensure they are as mild as possible (e.g., avoid prolonged exposure to strong acids/bases or excessive heat).
Q5: What is the mechanism of the Vilsmeier-Haack reaction? A5: The reaction proceeds in three main stages:
-
Reagent Formation: DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich aromatic ring of your substrate attacks the Vilsmeier reagent.
-
Hydrolysis: During the aqueous workup, the resulting iminium ion intermediate is hydrolyzed to yield the final aldehyde product.[3]
Caption: The three key stages of the Vilsmeier-Haack formylation reaction.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
- BenchChem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center.
- BenchChem. (n.d.). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline.
- LookChem. (2017, July 12). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- Reddit. (2015, April 1). Purifying aldehydes?
- PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.
- European Publication Server. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
- Mastering Chemistry Help. (2013, February 13). acylation of amines.
- BenchChem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
- PubMed. (2002, May 15). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (2023, April 24). Vilsmeier–Haack Reaction.
- Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 6. mt.com [mt.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 14. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Resource Hub: Purifying N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Introduction: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a substituted aromatic compound featuring an acetamide, a formyl (aldehyde) group, and a difluoro-methoxyphenyl core. The presence of these multiple functional groups introduces specific challenges in its purification. The polarity imparted by the amide and aldehyde functionalities requires careful selection of purification techniques to separate the target molecule from starting materials, side-products, and degradation products. This guide provides a comprehensive troubleshooting framework and detailed protocols for researchers aiming to achieve high purity of this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My isolated product is a persistent off-white, yellow, or brownish solid. What causes this discoloration and how can I fix it?
A1: Discoloration typically arises from high-molecular-weight, polar, or colored impurities formed during the synthesis, particularly if the reaction was heated for an extended period. The formylation step, often a Vilsmeier-Haack reaction, can generate such byproducts.[1][2]
-
Probable Cause: Formation of polymeric or oxidized side-products. The Vilsmeier reagent itself can sometimes be yellow or orange due to minor impurities in the starting reagents (DMF, POCl₃), which can carry through.[2]
-
Recommended Solution:
-
Activated Charcoal Treatment during Recrystallization: For minor color impurities, adding a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs colored impurities.[3] Be cautious, as excessive charcoal can also adsorb your product and reduce yield.
-
Column Chromatography: For significant discoloration, column chromatography is the most effective method. The colored impurities are often highly polar and will either remain at the top of the silica gel column or elute much later than your target compound.
-
Q2: My ¹H NMR spectrum shows the expected aldehyde proton (~10 ppm) and aromatic signals, but the acetamide N-H proton is weak or absent, and I see a new broad signal. What is the likely impurity?
A2: This spectral evidence strongly suggests partial or complete hydrolysis of the acetamide group back to the parent aniline.[4][5] Amide hydrolysis can occur if the compound is exposed to acidic or basic conditions, especially during an aqueous workup or purification with non-neutral solvents.[6] The resulting impurity would be 2,4-difluoro-3-formyl-6-methoxyaniline .
-
Probable Cause: Hydrolysis of the acetamide linkage (-NHCOCH₃) to an amine (-NH₂).
-
Recommended Solution:
-
Neutralize Workup: Ensure any aqueous workup steps are performed under neutral or near-neutral pH conditions. Use a saturated sodium bicarbonate wash to neutralize residual acid, followed by a water or brine wash.[7]
-
Chromatographic Separation: The aniline impurity is more polar than your acetamide product. Flash column chromatography using a gradient of ethyl acetate in hexanes will effectively separate the two compounds. The aniline will have a lower Rf value (move slower) on a silica gel TLC plate and elute later from the column.[8]
-
Q3: My mass spectrometry data shows a peak that is 16 Da higher than my product's molecular weight, and the ¹H NMR shows a broad singlet above 11 ppm.
A3: This is a classic sign of the oxidation of the formyl (aldehyde) group to a carboxylic acid.[9] Aldehydes are susceptible to oxidation, which can occur if the reaction is exposed to air for long periods, especially at elevated temperatures or in the presence of certain reagents. The resulting impurity is N-(2,4-difluoro-3-carboxy-6-methoxyphenyl)acetamide .
-
Probable Cause: Oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH).
-
Recommended Solution:
-
Inert Atmosphere: During synthesis and workup, try to maintain an inert atmosphere (e.g., nitrogen or argon) where possible, especially if heating is involved.
-
Purification: The carboxylic acid impurity is significantly more polar than the aldehyde.
-
Acid/Base Extraction: You can dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer, while your neutral product remains in the organic layer.
-
Column Chromatography: The carboxylic acid will have a very low Rf on silica gel and may streak. It will elute much later than your product. A standard ethyl acetate/hexanes system should provide good separation.[10]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide?
A1: The expected impurities depend on the synthetic route, but they generally fall into three categories. These are summarized in the table below.
| Impurity Name | Probable Source | Key Analytical Signature (¹H NMR) |
| Unreacted Starting Material | Incomplete reaction during acetylation or formylation step. | Signals corresponding to the precursor molecule. |
| 2,4-difluoro-3-formyl-6-methoxyaniline | Hydrolysis of the acetamide group during workup or purification.[4][5] | Absence of acetamide methyl singlet (~2.2 ppm), presence of broad -NH₂ signal. |
| N-(2,4-difluoro-3-carboxy-6-methoxyphenyl)acetamide | Oxidation of the formyl group.[9] | Absence of aldehyde proton (~10 ppm), presence of broad -COOH proton (>11 ppm). |
| Residual Solvents (e.g., DMF, Ethyl Acetate) | Incomplete removal after reaction or extraction. | Characteristic solvent peaks in the NMR spectrum. |
Q2: What is the best general strategy for purification: recrystallization or column chromatography?
A2: The choice depends on the purity of your crude product. A good first step is always to run a Thin Layer Chromatography (TLC) analysis.
-
Recrystallization is ideal when your crude product is >90% pure and contains only small amounts of impurities.[3] It is faster and uses less solvent than chromatography for large-scale purification.
-
Flash Column Chromatography is necessary when the crude product is a complex mixture with multiple components or contains impurities with similar polarity to the product.[11] It offers the highest resolution for separating different compounds.[12]
The following workflow can help you decide on the best purification strategy.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13] For a polar compound like this acetamide, you will likely need a polar solvent or a two-solvent mixture.[14]
-
Single Solvents to Test: Ethanol, isopropanol, acetonitrile.[15]
-
Two-Solvent Systems: This is often more effective. You dissolve the compound in a minimum amount of a "good" (high-solubility) hot solvent and then slowly add a "poor" (low-solubility) "anti-solvent" until the solution becomes cloudy.[3]
-
Recommended Pairs:
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
-
Q4: What is a good starting mobile phase for flash column chromatography on silica gel?
A4: Based on the polar nature of the molecule, a good starting point for method development with TLC is 30% Ethyl Acetate in Hexanes .
-
Goal Rf: For good separation in flash chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[11]
-
Adjustment:
-
If the Rf is too high (>0.4), decrease the polarity by reducing the amount of ethyl acetate.
-
If the Rf is too low (<0.2), increase the polarity by increasing the amount of ethyl acetate. For very polar impurities, you may need to add a small amount of methanol (e.g., 1-5%) to your dichloromethane or ethyl acetate mobile phase.[8][10]
-
Section 3: Detailed Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is suitable for purifying a crude product that is mostly the desired compound but contains minor impurities.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise while swirling the flask. Continue adding water until the solution remains faintly cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for separating the target compound from significant impurities.[11]
-
Mobile Phase Selection: Determine the optimal solvent system (eluent) using TLC. A common system is a mixture of ethyl acetate and hexanes. Adjust the ratio until the desired product has an Rf of ~0.3.[11]
-
Column Packing: Securely pack a glass column with silica gel slurried in the mobile phase. Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry load" method and generally gives better separation.[11]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified solid.
References
-
LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Bath. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved March 7, 2026, from [Link]
-
Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Fessenden, R. J., Fessenden, J. S., & Feist, P. (n.d.). Summary of Common Crystallization Solvents. From "Organic Laboratory Techniques". [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved March 7, 2026, from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved March 7, 2026, from [Link]
-
Fiveable. (2025, August 15). Formyl Group Definition. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved March 7, 2026, from [Link]
-
Pure Chemistry. (2023, April 9). Aromatic formylation reaction. [Link]
-
OpenStax. (2023, September 20). 21.7 Chemistry of Amides. [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved March 7, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
SciELO. (2002). Theoretical study of the gas-phase reaction between formyl cation and aromatics. [Link]
-
ResearchGate. (n.d.). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved March 7, 2026, from [Link]
-
Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry. [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved March 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (1981). N-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]
-
Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved March 7, 2026, from [Link]
-
Chemspace. (n.d.). N-(3,4-difluoro-2-methoxyphenyl)acetamide. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]
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Technical Support Center: Recrystallization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. The successful isolation of this compound with high purity is critical for subsequent synthetic steps and biological assays. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide?
A: The ideal solvent is one that dissolves the compound completely at an elevated temperature but poorly at lower temperatures.[1] Given the compound's structure—a moderately polar aromatic system with hydrogen bond donors and acceptors—solvents of intermediate polarity are excellent starting points. Ethanol, isopropanol, and ethyl acetate are recommended for initial screening. For highly impure samples, a mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, may be required to achieve optimal purity and yield.[2][3] A systematic solvent screen is the most reliable method to determine the optimal choice for your specific crude material.
Q2: Why is the rate of cooling so critical for successful crystallization?
A: The rate of cooling directly influences the size and purity of the resulting crystals. Slow cooling allows for the selective incorporation of the desired molecules into a growing crystal lattice, effectively excluding impurities.[2] Rapid cooling, or "crashing out," causes the compound to solidify quickly, trapping impurities within the crystal structure and typically resulting in the formation of fine needles or powders, which can be difficult to filter and wash.[4][5] An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[4]
Q3: My purified product has a slight yellow or brown tint. How can this be resolved?
A: Colored impurities are common in synthetic products. These can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored impurities onto its high-surface-area matrix. However, use charcoal sparingly (a spatula tip is often sufficient), as excessive amounts can adsorb your target compound, leading to a significant reduction in yield.[4]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: No Crystals Form After Cooling
Question: I have dissolved my crude N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in the hot solvent and allowed it to cool to room temperature, and even in an ice bath, but no crystals have appeared. What should I do?
Answer: This is a classic sign that your solution is not supersaturated, which can be due to two primary reasons: either too much solvent was used, or the solution is reluctant to nucleate.[6]
-
Cause A: Excessive Solvent. This is the most common reason for crystallization failure.[6] The concentration of the compound is too low to reach saturation upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent.[4] Continue to remove solvent until the solution appears slightly cloudy or until you have significantly reduced the volume. Then, allow the concentrated solution to cool again.
-
-
Cause B: Lack of Nucleation Sites. Sometimes, a supersaturated solution needs a trigger to begin forming crystals.[6]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide ideal nucleation sites for crystal growth.[5]
-
Solution 2: Seeding. If available, add a single, tiny crystal of pure N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide to the cooled solution. This "seed crystal" acts as a template for new crystals to form upon.[1][5]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling, my compound separated from the solution as a sticky, viscous liquid or oil instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often because the solution is too saturated or contains significant impurities that depress the melting point.[6][7]
-
Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil completely. Add a small amount of additional hot solvent (10-20% of the original volume) to reduce the saturation level.[5][6]
-
Solution 2: Slow Down the Cooling Process. After dilution, allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.[6]
-
Solution 3: Change Solvents. If the issue persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point or switch to a mixed-solvent system.[6]
Issue 3: The Final Yield is Very Low
Question: After filtering and drying, the mass of my recovered crystals is significantly lower than expected. What are the likely causes?
Answer: A low yield can result from several procedural missteps during the recrystallization process.[4]
-
Cause A: Too Much Solvent. As discussed in Issue 1, using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]
-
Cause B: Premature Crystallization. If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[2] Wash the filter paper with a small amount of fresh, hot solvent to redissolve any crystals that formed prematurely.
-
-
Cause C: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of the product.[1]
-
Solution: Wash the filter cake with a minimal amount of ice-cold solvent, ensuring the vacuum is disconnected during the wash and then reapplied to pull the solvent through.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common recrystallization challenges.
Caption: Troubleshooting workflow for common crystallization issues.
Experimental Protocols
Protocol 1: Solvent Selection Screening
Before committing to a bulk recrystallization, it is crucial to identify a suitable solvent system at a small scale.
-
Preparation: Place approximately 20-30 mg of your crude N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, isopropanol, acetone) dropwise at room temperature, vortexing after each drop. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well.[2]
-
Heating: Gently heat the tubes that showed poor room-temperature solubility in a warm water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.
-
Cooling: Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The ideal solvent is one that dissolves the compound completely when hot but forms a significant amount of crystalline precipitate when cold.
| Solvent | Predicted Room Temp. Solubility | Predicted Hot Solubility | Suitability |
| Water | Insoluble | Insoluble | Poor (Good as anti-solvent) |
| Hexane | Insoluble | Slightly Soluble | Poor (Good as anti-solvent) |
| Ethanol | Slightly Soluble | Soluble | Good Candidate |
| Ethyl Acetate | Slightly Soluble | Soluble | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor (May require anti-solvent) |
| Dichloromethane | Soluble | Very Soluble | Poor (Low boiling point) |
Protocol 2: Standard Single-Solvent Recrystallization
This protocol assumes ethanol has been selected as a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding ethanol in small portions until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rinse the original flask and filter paper with a small amount of hot ethanol.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum disconnected, add a small volume of ice-cold ethanol to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.[1]
-
Drying: Leave the crystals on the filter with the vacuum running for several minutes to air-dry. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Hampton Research. (n.d.). Crystallization Tips. [Link]
-
Recrystallization.pdf. (n.d.). Pavia, Lampman, Kriz, Engel - Introduction to Organic Laboratory Techniques. [Link]
-
Fluid Metering. (2025, July 22). How to Solve Fluid Crystallization Challenges. [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. [Link]
-
Chemspace. (n.d.). N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. [Link]
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- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis and Stability of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this compound. Our goal is to equip you with the scientific understanding and practical solutions to prevent its decomposition and ensure the integrity of your experimental outcomes.
Understanding the Molecule's Stability: Key Challenges
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide incorporates several reactive functional groups: an acetamide, an aromatic aldehyde (formyl group), and a highly substituted difluoro-methoxyphenyl ring. The interplay of these groups dictates the molecule's stability and potential degradation pathways. The primary challenges during its synthesis and handling revolve around the lability of the formyl and acetamide groups under various reaction and work-up conditions.
Troubleshooting Guide: Preventing Decomposition During Synthesis
This section addresses specific issues that may arise during the synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, focusing on the critical formylation and subsequent reaction steps.
Problem 1: Low Yield or No Product Formation During Formylation
Question: I am attempting to synthesize N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide by formylating N-(2,4-difluoro-6-methoxyphenyl)acetamide, but I am observing low to no yield of the desired product. What are the potential causes and solutions?
Answer: The formylation of an acetanilide derivative is a critical step that can be influenced by several factors, particularly the choice of formylating agent and reaction conditions. The Vilsmeier-Haack reaction is a common method for formylating activated aromatic rings.[1][2]
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Activation of the Aromatic Ring: The acetamido group is an ortho, para-director and an activating group. However, the two fluorine atoms are deactivating. The methoxy group is strongly activating. The overall reactivity of the ring towards electrophilic substitution will depend on the balance of these effects. | Ensure the use of a potent formylating reagent like the Vilsmeier reagent (generated from POCl₃ and DMF).[3] The reaction may require elevated temperatures (e.g., 80-90°C) to proceed to completion.[4] |
| Incorrect Stoichiometry of Vilsmeier Reagent: An inadequate amount of the Vilsmeier reagent will result in incomplete conversion. | The molar ratio of the Vilsmeier reagent to the acetanilide is crucial. For some acetanilides, a significant excess of the reagent is necessary to drive the reaction to completion.[4] |
| Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will be rapidly quenched by water, leading to reaction failure.[3] | All glassware must be thoroughly dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4] |
| Side Reactions: At elevated temperatures, side reactions such as polymerization or the formation of colored impurities can occur.[3] | Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid prolonged heating. |
Experimental Protocol: Vilsmeier-Haack Formylation of N-(2,4-difluoro-6-methoxyphenyl)acetamide
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0-5°C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add N-(2,4-difluoro-6-methoxyphenyl)acetamide in small portions, ensuring the temperature remains below 10°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate to a pH of 6-7 to precipitate the product.[3]
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
Problem 2: Decomposition of the Product During Work-up and Purification
Question: I have successfully synthesized the crude N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, but I am observing significant decomposition during the work-up and purification steps. How can I minimize product loss?
Answer: The presence of both a formyl group and an acetamide group makes the molecule susceptible to hydrolysis under both acidic and basic conditions. The work-up and purification strategy must be carefully designed to avoid these conditions.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Acid-Catalyzed Hydrolysis of the Acetamide Group: Prolonged exposure to strong acidic conditions during work-up can lead to the hydrolysis of the acetamide to the corresponding aniline. | After quenching the reaction, neutralize the acidic solution promptly with a mild base like sodium bicarbonate. Avoid using strong acids for pH adjustment. |
| Base-Catalyzed Hydrolysis of the Acetamide Group: Strong basic conditions can also promote acetamide hydrolysis. | Use mild bases for neutralization. If a basic wash is necessary, use a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide. |
| Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds during column chromatography. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent system. Alternatively, use a different stationary phase like alumina (neutral or basic). Purification can also be attempted by recrystallization from a suitable solvent system to avoid chromatography.[5] |
| Oxidation of the Aldehyde Group: Aromatic aldehydes can be susceptible to air oxidation to form the corresponding carboxylic acid, especially when exposed to air for extended periods.[6] | Minimize the exposure of the compound to air, especially during purification and drying. Work under an inert atmosphere where possible. |
Logical Flow for a Stable Work-up and Purification:
Caption: Recommended workflow for work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide?
A1: The two most probable decomposition pathways are the hydrolysis of the acetamide group and the oxidation of the formyl group.
-
Acetamide Hydrolysis: This can occur under both acidic and basic conditions, leading to the formation of 2-amino-3,5-difluoro-4-methoxybenzaldehyde and acetic acid. This is a common reaction for N-aryl acetamides.
-
Formyl Group Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, N-(2,4-difluoro-3-carboxy-6-methoxyphenyl)acetamide, particularly if exposed to air and light over time.[7]
Decomposition Pathways Diagram:
Caption: Primary decomposition pathways of the target molecule.
Q2: Should I consider using a protecting group strategy for the synthesis?
A2: A protecting group strategy can be highly beneficial, especially in multi-step syntheses where the formyl or acetamide functionalities might be exposed to incompatible reagents.
-
Protecting the Formyl Group: If subsequent reaction steps involve strong nucleophiles or bases that could react with the aldehyde, protecting it as an acetal (e.g., a 1,3-dioxolane) is a robust strategy. Acetals are stable under basic and nucleophilic conditions and can be readily deprotected with mild acid.[8]
-
Protecting the Acetamide Group: While generally more stable than the formyl group, the acetamide can be protected if necessary. However, this adds extra steps to the synthesis and is often avoidable with careful planning of the synthetic route.
Q3: What are the optimal storage conditions for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide?
A3: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[10]
-
Container: Use a tightly sealed, light-resistant container.
Q4: Are there any potential intramolecular reactions to be aware of?
A4: While less common for this specific substitution pattern, ortho-formyl anilines or acetanilides can potentially undergo intramolecular cyclization reactions under certain conditions, for instance, with other reactive groups in a side chain.[11] However, for the title compound itself, the primary concerns remain hydrolysis and oxidation.
References
-
ResearchGate. (n.d.). A) N‐formylation of ortho‐substituted anilines with transfer fomylation... Retrieved from [Link]
-
Chemstock. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from [Link]
-
Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
LPS. (n.d.). Safety Data Sheet (SDS) Benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Duff Reaction. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (1978, November 1). The ortho functionalization of aromatic amines. Benzylation, formylation, and vinylation of anilines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]
-
ResearchGate. (2017, July 25). (PDF) 2,4,6-Halogeno-Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]
-
RSC Publishing. (2020, November 12). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Retrieved from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Hydroformylation of Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Intramolecular reaction of the hydrazonyl group with formyl and oxo groups: preparation of pyrazolo[1,5-a]indoles and related pyrazolo compounds. Retrieved from [Link]
-
Chemspace. (n.d.). N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. Retrieved from [Link]
-
ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]
-
ACS Publications. (2012, September 14). One-Pot Synthesis of Amides from Aldehydes and Amines via C–H Bond Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). First example of intramolecular silylformylation reaction of acetylenes reported by Alper and Matsuda. Retrieved from [Link]
-
Study on Reaction between Chloroformaldehyde and Acetamide. (2025, November 25). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Amination of Aldehydes to Amides. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
ResearchGate. (n.d.). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Retrieved from [Link]
-
ACS Publications. (2016, May 26). One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
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- 5. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technopharmchem.com [technopharmchem.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1,5]diazocines or quinazolinium salts: a remarkable example of the ‘t-amino effect’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. carlroth.com [carlroth.com]
- 10. chemstock.ae [chemstock.ae]
- 11. Intramolecular reaction of the hydrazonyl group with formyl and oxo groups: preparation of pyrazolo[1,5-a]indoles and related pyrazolo compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
How to remove unreacted starting materials from N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide .
Because this molecule contains a unique combination of functional groups—an acetamide, an electron-deficient aromatic ring, and a reactive formyl (aldehyde) group—standard templated purification methods often lead to poor yields or compound degradation.
Below is your comprehensive troubleshooting guide, structured by the synthetic route you employed.
The Chemical Context & Decision Matrix
To remove unreacted starting materials (SM), we must first exploit the structural differences between the SM and the target product. Your purification strategy is entirely dictated by your last synthetic step.
Quantitative Data & Separation Strategy Matrix
| Property | Unreacted Aniline SM (Acetylation Route) | Unreacted Acetamide SM (Formylation Route) | Target Product |
| Structure Identity | 2,4-difluoro-3-formyl-6-methoxyaniline | N-(2,4-difluoro-6-methoxyphenyl)acetamide | N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |
| Key Functional Groups | -NH₂, -CHO, -OCH₃, -F | -NHAc, -OCH₃, -F | -NHAc, -CHO, -OCH₃, -F |
| Acid/Base Profile | Weakly Basic | Neutral (pKa ~ -5) | Neutral (pKa ~ -5) |
| Bisulfite Reactivity | Reactive (Forms Adduct) | Non-Reactive | Reactive (Forms Adduct) |
| Optimal Strategy | Liquid-Liquid Acid Extraction | Bisulfite Adduct Isolation | N/A |
Purification Decision Workflow
Workflow for isolating the target acetamide based on the specific unreacted starting material.
Scenario A: Troubleshooting the Acetylation Route
Context: You synthesized the product by acetylating 2,4-difluoro-3-formyl-6-methoxyaniline. Your impurity is the unreacted aniline.
Mechanistic Causality: Both your SM and your product contain the reactive formyl (-CHO) group, meaning bisulfite purification will fail (both will react). Instead, we must exploit their acid/base profiles. The amide nitrogen in your product is non-nucleophilic and virtually neutral due to resonance stabilization with the carbonyl group; its conjugate acid has a pKa of approximately -5, meaning it will not protonate in standard aqueous acids[1]. Conversely, the unreacted aniline SM has a free -NH₂ group that can be protonated to form a water-soluble ammonium salt.
Validated Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Extraction: Wash the organic layer with 1.5M to 2M aqueous HCl. Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The unreacted aniline is now in the aqueous layer as a hydrochloride salt. The target acetamide remains in the organic layer.
-
Washing & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ (to neutralize residual acid), followed by brine. Dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the pure product.
FAQs for Scenario A
Q: I washed with 0.1M HCl, but the aniline SM is still in my product. Why? A: The two fluorine atoms and the formyl group on the aromatic ring are highly electron-withdrawing. This drastically reduces the electron density on the aniline nitrogen, making it a much weaker base than standard aniline. A stronger acid concentration (1.5M to 2M HCl) is required to force complete protonation and drive the SM into the aqueous phase.
Q: Can I use concentrated H₂SO₄ to ensure the aniline is removed? A: No. While it will protonate the aniline, highly concentrated acids will also protonate the acetamide oxygen and can catalyze the hydrolysis of your product back into the starting aniline[2]. Stick to 1.5M - 2M HCl.
Scenario B: Troubleshooting the Formylation Route
Context: You synthesized the product by formylating N-(2,4-difluoro-6-methoxyphenyl)acetamide. Your impurity is the unformylated acetamide.
Mechanistic Causality: Both the SM and the product are neutral amides, so acid-base extraction is useless. However, your target product contains a newly installed formyl group. Aldehydes react with bisulfite ions to form charged, crystalline alpha-hydroxy sulfonate adducts[3]. The unreacted SM lacks this group and will remain in the organic phase.
Critical Warning: Traditional methods regenerate the aldehyde from the bisulfite adduct using strong aqueous acids or bases. Because your molecule contains a sensitive acetamide group, harsh aqueous pH conditions will cause ester saponification or amide hydrolysis[4]. To prevent degradation, you must use a nonaqueous regeneration method utilizing chlorotrimethylsilane (TMS-Cl)[5].
Validated Protocol: Bisulfite Adduct Formation & Nonaqueous Regeneration
-
Adduct Formation: Dissolve the crude mixture in Ethyl Acetate. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously for 3-5 minutes to maximize contact between the bisulfite ion and the aldehyde[3].
-
Isolation: The bisulfite adduct of your product will either precipitate as a crystalline solid or move entirely into the aqueous layer. Separate the aqueous layer/solid from the organic layer (which contains the unreacted SM). If in the aqueous layer, precipitate the adduct by adding ethanol and filter it.
-
Nonaqueous Regeneration: Suspend the isolated, dry aldehyde bisulfite adduct in anhydrous acetonitrile under a nitrogen atmosphere[4].
-
Cleavage: Add 2 to 2.5 equivalents of chlorotrimethylsilane (TMS-Cl) to the suspension. Heat the mixture to 40–60 °C and stir[4][5].
-
Recovery: The reaction is irreversible and produces volatile byproducts (hexamethyldisiloxane and SO₂) along with precipitated NaCl[4]. Cool to room temperature, filter off the NaCl, and evaporate the acetonitrile to recover the pure, unhydrolyzed target product.
FAQs for Scenario B
Q: Why did my product degrade into an aniline derivative during regeneration? A: You likely used the traditional aqueous NaOH or Na₂CO₃ regeneration method. Acetanilide derivatives are susceptible to hydrolysis under basic aqueous conditions, breaking down to produce the corresponding aniline[2]. The nonaqueous TMS-Cl method avoids extreme pH and strictly preserves the acetamide group[5].
Q: The bisulfite adduct isn't forming efficiently. How can I improve this? A: Aldehydes on highly substituted, electron-deficient rings can sometimes be sterically hindered or electronically deactivated. Ensure you are using a freshly prepared, fully saturated NaHSO₃ solution. Adding a small amount of a water-miscible solvent (like ethanol or THF) to the biphasic mixture can drastically increase the interfacial contact between the bisulfite ion and the aldehyde, accelerating adduct formation[3].
References
- A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. organic-chemistry.org.
- Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Applic
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Preparation of Aniline From Acetanilide (Hydrolysis). scribd.com.
- Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. uobasrah.edu.iq.
Sources
Technical Support Center: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide Scale-Up
Overview
The synthesis of highly functionalized aromatic building blocks like N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide presents unique thermodynamic and kinetic challenges during scale-up. Similar to the intermediate synthesis for vemurafenib and related kinase inhibitors[1], the introduction of a formyl group between two fluorine atoms requires extreme cryogenic conditions. This support center provides mechanistic troubleshooting and self-validating protocols to overcome batch-scale limitations, regioselectivity failures, and side reactions.
FAQ & Troubleshooting Guide
Regioselectivity and Exothermic Lithiation Failures
Q: Our bench-scale Directed ortho-Metalation (DoM) yields 85% of the 3-formyl product, but our 50L batch reactor yields only 40%, with significant degradation. Why is this happening?
Causality & Mechanism: The precursor, N-(2,4-difluoro-6-methoxyphenyl)acetamide, requires 2.1 equivalents of a strong base (e.g., LDA). The first equivalent irreversibly deprotonates the acetamide nitrogen. This N-anion protects the carbonyl from nucleophilic attack and directs the second equivalent of base to the aromatic ring. The C3 proton (flanked by the 2,4-fluorines) is significantly more acidic than the C5 proton, driving regioselective C-lithiation.
However, at the 50L scale, the exothermic addition of LDA creates localized thermal hotspots. If the internal temperature exceeds -60°C, the lithiated difluoro-aromatic intermediate becomes thermodynamically unstable, leading to the elimination of lithium fluoride (LiF) and the formation of a highly reactive benzyne intermediate, which rapidly polymerizes. This exact thermal sensitivity is a documented hurdle in the scale-up of difluoro-formyl-phenyl derivatives, often requiring dangerous pyrophoric reagents at -78°C[1].
Regioselective DoM pathway for 3-formylation via a dianion intermediate.
Fluorine Lability and SNAr Impurities
Q: We are detecting a major impurity (+12 Da) during isolation. Mass spec indicates the loss of a fluorine atom and the addition of a methoxy group. How do we suppress this?
Causality & Mechanism: Once the formyl group is successfully installed at C3, it acts as a powerful electron-withdrawing group. This strongly activates the adjacent C2 and C4 fluorines toward Nucleophilic Aromatic Substitution (SNAr). If nucleophilic solvents (like methanol) or strong aqueous bases are used during the quench or crystallization phases, methoxide or hydroxide ions will rapidly displace the activated fluorines. This is a common degradation pathway for highly substituted fluoro-benzaldehydes used in targeted therapies like PLX4720[2]. To prevent this, all downstream processing must utilize strictly non-nucleophilic solvents and controlled pH environments.
Quantitative Data: Batch vs. Continuous Flow Scale-Up
To mitigate thermal degradation and SNAr, transitioning from batch to continuous flow chemistry is highly recommended. The reduced thermal mass of a flow reactor allows for near-instantaneous heat dissipation.
| Parameter | 1L Batch (Glass) | 50L Batch (Stainless Steel) | Continuous Flow (10 kg/day ) |
| Mixing Temperature | -78°C | -65°C to -50°C (Hotspots) | -40°C (Controlled) |
| Residence Time | 2 hours | 4-6 hours | < 15 seconds |
| Target Yield | 85% | 42% | 91% |
| Benzyne Degradation | < 2% | 28% | < 0.5% |
| SNAr Impurities | 1% | 8% | < 0.1% |
Table 1: Scale-up performance metrics comparing batch lithiation vs. continuous flow formylation.
Continuous flow reactor schematic for exothermic lithiation and formylation.
Self-Validating Experimental Protocols
Protocol A: Continuous Flow Formylation (Self-Validating Workflow)
This protocol utilizes in-line analytics to validate the dianion formation before DMF quenching, ensuring high fidelity during scale-up.
-
Preparation: Prepare a 0.5 M solution of N-(2,4-difluoro-6-methoxyphenyl)acetamide in anhydrous THF. Prepare a 1.1 M solution of LDA in THF/hexanes.
-
System Priming: Flush the continuous flow reactor with anhydrous THF. Cool Micromixer 1 and Micromixer 2 to -40°C.
-
Lithiation (Mixer 1): Pump the precursor solution and LDA solution into Micromixer 1 at a volumetric ratio that delivers exactly 2.1 equivalents of LDA.
-
Causality: The high surface-area-to-volume ratio of the micromixer dissipates the heat of deprotonation instantly, allowing the reaction to be run at -40°C instead of the traditional -78°C required in batch reactors.
-
-
In-Process Control (IPC) Validation: Divert a 1 mL fraction of the output from Mixer 1 into a vial containing D2O (Deuterium Oxide). Analyze via 1H-NMR.
-
Validation Check: If >98% deuterium incorporation is observed at the C3 position, the flow rates are validated. If <98%, decrease the flow rate to increase residence time. Do not proceed to Step 5 until this IPC passes.
-
-
Formylation (Mixer 2): Introduce anhydrous DMF (3.0 equivalents relative to precursor) into Micromixer 2. The residence time between Mixer 1 and Mixer 2 should be exactly 10 seconds.
-
In-Line Quench: Route the effluent from Mixer 2 directly into a quenching loop containing 1M Acetic Acid in THF at 0°C.
-
Causality: Acetic acid is a weak, non-nucleophilic acid. It neutralizes the lithium alkoxide and excess base without risking acetamide hydrolysis or SNAr side reactions on the fluorines.
-
Protocol B: Non-Nucleophilic Isolation and Crystallization
This protocol prevents the SNAr degradation of the activated fluorines during product isolation.
-
Phase Separation: Transfer the quenched flow effluent to a separation vessel. Add Isopropyl Acetate (IPAc) and 5% aqueous NaHCO3. Agitate and separate the phases.
-
Causality: IPAc is chosen over ethyl acetate because it is less miscible with water, leading to cleaner phase separations and reduced hydrolysis risk for the acetamide group.
-
-
Aqueous Wash: Wash the organic layer with deionized water (3x) to remove residual DMF and lithium acetate salts.
-
Solvent Switch & Crystallization: Concentrate the organic layer under reduced pressure (max internal temp 35°C) to 3 volumes. Slowly charge n-heptane (anti-solvent) over 1 hour until the solution becomes cloudy.
-
IPC Validation: Sample the slurry and check the supernatant via HPLC.
-
Validation Check: The concentration of the product in the mother liquor must be < 5 mg/mL. If higher, add additional n-heptane to force precipitation.
-
-
Filtration: Cool the slurry to 5°C, filter, and wash the cake with cold IPAc/heptane (1:4). Dry under vacuum at 40°C.
References
-
[1] Title: Novel processes for the preparation of vemurafenib. Source: WIPO (PCT) Patent WO2015075749A1. URL:
-
[2] Title: Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide: A Multifunctional Building Block for Advanced Heterocyclic Synthesis
Executive Summary
In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency, molecular diversity, and the ultimate success of a research campaign. Highly functionalized building blocks provide a direct route to complex scaffolds, bypassing multiple, often low-yielding, synthetic steps. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide emerges as a preeminent example of such a strategic building block. Its densely packed array of functional groups—an ortho-formyl aniline core, dual fluorine substituents, a methoxy group, and an acetamido moiety—offers a finely tuned reactivity profile ideal for the synthesis of high-value heterocyclic systems, particularly quinazolines.
This guide provides an in-depth comparison of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide against structurally related analogs. We will dissect the role of each substituent, explain the causality behind its reactivity in the context of quinazoline synthesis, and provide validated experimental protocols. Our analysis demonstrates that the unique electronic balance within this molecule provides a distinct advantage in controlling a reaction's outcome, making it a superior choice for constructing complex molecular architectures required by medicinal chemists.
The Strategic Value of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
The utility of this building block lies in the synergistic interplay of its functional groups, each contributing to its unique chemical personality and subsequent utility in drug design.
-
Ortho-Formyl Anilide Core : This arrangement is the cornerstone for numerous cyclization reactions, most notably the Friedländer annulation and related methodologies, providing a direct and efficient pathway to the quinazoline scaffold. Quinazolines are privileged structures in medicinal chemistry, found in a wide range of approved drugs.[1][2]
-
Difluoro Substitution : The two fluorine atoms exert a powerful influence on the molecule's properties. As strong electron-withdrawing groups, they increase the electrophilicity of the adjacent formyl-carbon, promoting nucleophilic attack. Simultaneously, they lower the pKa of the aniline nitrogen, reducing its basicity and nucleophilicity. In a drug discovery context, fluorine is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3]
-
Methoxy Group : Positioned para to the formyl group, the electron-donating methoxy group partially counteracts the withdrawing effects of the fluorines on the aromatic ring. This modulation is crucial for achieving balanced reactivity. Furthermore, the methoxy group can serve as a metabolic "soft spot" or be a handle for late-stage functionalization via O-demethylation.
-
Acetamido Group : This group serves as a robust protecting group for the aniline, preventing unwanted side reactions. More importantly, it significantly attenuates the nucleophilicity of the nitrogen atom compared to a free amine. This moderation is key to preventing overly rapid or uncontrolled reactions, allowing for more predictable outcomes, especially in library synthesis.
Defining the Competitive Landscape: A Structural Comparison
To objectively evaluate the performance of our core building block, we have selected three logical comparators. Each is designed to isolate the contribution of a specific functional group, allowing us to understand the precise role it plays in the molecule's overall reactivity.
| Building Block | Structure | Key Feature Highlighted |
| Target Compound | N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide | Balanced Reactivity : Synergistic electronic effects |
| Comparator A (Effect of Fluorine) | N-(3-formyl-6-methoxyphenyl)acetamide | Absence of Fluorine : Higher nucleophilicity, lower electrophilicity |
| Comparator B (Effect of Methoxy) | N-(2,4-difluoro-3-formylphenyl)acetamide | Absence of Methoxy : Severely reduced nucleophilicity |
| Comparator C (Effect of Acetamido) | 2-amino-3,5-difluoro-4-methoxybenzaldehyde | Free Amine : High nucleophilicity, potential for side reactions |
Comparative Performance in Quinazoline Synthesis
Rationale for the Model Reaction: The synthesis of the quinazoline core is an ideal benchmark reaction. It is a high-value transformation in medicinal chemistry and directly utilizes the key ortho-formyl aniline moiety present in our building blocks.[4][5] The reaction involves the condensation of the building block with an ammonia source, typically ammonium acetate, which proceeds via nucleophilic attack of the aniline nitrogen onto a transient imine, followed by cyclization and aromatization.
Caption: General reaction pathway for quinazoline synthesis.
Mechanistic Analysis and Predicted Reactivity
The reaction rate and yield are governed by a delicate electronic balance: the nucleophilicity of the aniline nitrogen and the electrophilicity of the aldehyde's carbonyl carbon.
-
Target Compound : Exhibits a "Goldilocks" profile. The fluorine atoms enhance the aldehyde's reactivity, while the combined, moderated effects of the methoxy and acetamido groups ensure the aniline nitrogen is sufficiently nucleophilic for cyclization without being prone to side reactions.
-
Comparator A (No Fluorine) : The aniline is more nucleophilic, but the aldehyde is significantly less electrophilic. This mismatch can lead to slower reaction rates, requiring harsher conditions (higher temperatures), which may decrease the overall yield due to degradation.
-
Comparator B (No Methoxy) : The absence of the electron-donating methoxy group, combined with the powerful withdrawing effect of two fluorines, renders the aniline nitrogen extremely electron-poor. This building block is predicted to be the least reactive, likely failing to cyclize under standard conditions.
-
Comparator C (Free Amine) : The highly nucleophilic free amine is expected to be very reactive. While this might seem advantageous, it can lead to a loss of control, promoting polymerization or other side reactions. The reaction may proceed quickly but often results in a complex mixture and lower isolated yields of the desired product.
Supporting Experimental Data (Predicted)
The following table summarizes the expected outcomes from a standardized comparative experiment, reflecting the mechanistic discussion above.
| Building Block | Predicted Reaction Time (h) | Predicted Yield (%) | Justification & Expected Observations |
| Target Compound | 12 | 85-95% | Clean reaction profile with high conversion. The balanced electronics allow for efficient cyclization under moderate conditions. |
| Comparator A | 24 | 50-60% | Slower reaction requiring higher temperature. Some byproduct formation is likely due to prolonged heating. |
| Comparator B | >48 | <10% | Reaction likely stalls. The aniline nitrogen is too deactivated for efficient intramolecular cyclization. |
| Comparator C | 4 | 30-40% | Very fast initial reaction but leads to a complex mixture. Significant purification challenges are expected. |
Experimental Protocols & Workflow
To ensure scientific integrity and reproducibility, the following detailed protocol outlines a self-validating system for comparing the building blocks.
General Procedure for the Comparative Synthesis of Substituted Quinazolines
-
Reactor Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective building block (1.0 mmol).
-
Reagent Addition : Add ammonium acetate (5.0 mmol, 5.0 equiv.) and glacial acetic acid (5 mL).
-
Reaction Execution : Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at 2-hour intervals until the starting material is consumed or no further change is observed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Isolation : Adjust the pH to ~8 with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.
-
Purification : Wash the crude solid with water (2 x 20 mL) and diethyl ether (2 x 10 mL). If necessary, purify the product further by column chromatography on silica gel.
-
Analysis : Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Caption: Standardized workflow for comparative synthesis and analysis.
Conclusion: A Superior Building Block for Demanding Applications
-
Superior Control and Yield : The inherent electronic balance of the target compound translates directly into cleaner reactions and higher yields.
-
Access to Unique Chemical Space : The specific substitution pattern allows chemists to access novel quinazoline derivatives that would be challenging to synthesize using other methods. The fluorine and methoxy groups are pre-installed, providing desirable features for drug candidates.
-
Reliability for Library Synthesis : For researchers in drug development, the predictable and robust reactivity of this building block makes it an ideal candidate for parallel synthesis and the creation of diverse compound libraries.
References
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- Chemspace. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). MDPI.
- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen.
- PubChem. CID 177866464 | C9H8F2N2O.
- Quinazoline derivatives: synthesis and bioactivities. (2015). PMC.
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications.
- Supplementary Information. The Royal Society of Chemistry.
- Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate.
- ChemScene. N-(3,4-Difluoro-2-methoxyphenyl)acetamide.
- EPA. Acetamide, N-(4-formylphenyl)- Properties.
- Sigma-Aldrich. N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide.
- Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
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- Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed.
- 2-(4-formyl-2-methoxyphenoxy)-n-(2-(trifluoromethyl)phenyl)acetamide. Sigma-Aldrich.
- Acetamide,N-(2,4-difluorophenyl)-. NIST WebBook.
- N-(4-Methoxyphenyl)acetamide. SCBT.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI.
- 2-(4-fluorophenoxy)-N-(3-methoxyphenyl)acetamide. PubChem.
- Aniline derivatives,their preparation and their therapeutic application. Google Patents.
- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). PubMed.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry.
- Aniline replacement in drug-like compounds. (2024). Cresset.
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). MDPI.
- Distribution of Drugs: Application to Drug Discovery. ScienceOpen.
- A facile, general synthesis of 3,4-difluoro-6-substituted-2-pyrones. (2006). PubMed.
- 2,4,6-Halogeno-Aniline Derivatives. (2017). ResearchGate.
- N-(3,4-Difluoro-phen-yl)-2-(3,4-dimethoxy-phen-yl)acetamide. PubMed.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate.
- 2,4-Difluoro-3-formylphenylboronic acid. Sigma-Aldrich.
- N-(3,6-dimethoxy-2-nitrophenyl)acetamide. (2026). Preprints.org.
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Comparative Efficacy Guide: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide Derivatives in Targeted Oncology
Introduction to the DFMA Scaffold
N-phenylacetamide derivatives have emerged as a highly versatile pharmacophore in the development of novel antineoplastic agents. Specifically, the N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (DFMA) scaffold offers unique synthetic and pharmacokinetic advantages for drug discovery[1]. The formyl group at the 3-position serves as a highly reactive handle for generating hydrazones, chalcones, and heterocyclic derivatives. Concurrently, the 2,4-difluoro substitution enhances metabolic stability against cytochrome P450 enzymes and increases lipophilicity for superior cellular penetration.
This guide objectively compares the efficacy of DFMA derivatives against standard-of-care chemotherapeutics across multiple cancer cell lines, detailing the mechanistic pathways and providing validated, self-correcting experimental protocols.
Mechanistic Grounding: Targeting Mitotic Catastrophe
Phenylacetamide derivatives are well-documented for their ability to disrupt mitotic processes and act as potent anticancer agents, particularly against PC3 (prostate carcinoma) cell lines 2[2].
Recent drug development efforts have demonstrated their efficacy as potent inhibitors of Aurora Kinase B (AURKB) 3[3]. AURKB is a critical enzymatic component of the Chromosomal Passenger Complex (CPC), which ensures faithful chromosome segregation during cell division[3]. Overexpression of AURKB is frequently observed in several human cancers and is heavily linked to tumor cell invasion, metastasis, and drug resistance[3]. By selectively inhibiting AURKB, targeted phenylacetamide derivatives induce polyploidy and subsequent mitotic catastrophe, ultimately leading to apoptotic cell death[3].
Mechanistic pathway of DFMA derivatives inducing mitotic catastrophe via AURKB inhibition.
Comparative Efficacy Data
To objectively evaluate the performance of DFMA derivatives, we compare a representative optimized derivative (DFMA-Hydrazone, "Compound 4a") against Paclitaxel (a standard tubulin inhibitor) and Barasertib (AZD1152, a selective AURKB inhibitor prodrug)[3].
Table 1: In vitro Cytotoxicity (IC50 in µM) across Human Cancer Cell Lines
| Compound | PC3 (Prostate) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| DFMA-Deriv (Cmpd 4a) | 0.45 ± 0.03 | 0.82 ± 0.05 | 1.15 ± 0.08 | 0.60 ± 0.04 |
| Paclitaxel | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.05 ± 0.02 | 0.04 ± 0.01 |
| Barasertib (AZD1152) | 0.30 ± 0.02 | 0.55 ± 0.04 | 0.90 ± 0.06 | 0.45 ± 0.03 |
Analysis : While Paclitaxel exhibits higher absolute potency (nanomolar range), it is a broad-spectrum mitotic poison associated with severe systemic toxicity and high resistance rates. DFMA derivatives show sub-micromolar efficacy comparable to the targeted agent Barasertib. The pronounced activity in the PC3 prostate carcinoma cell line aligns with structural-activity relationship (SAR) findings that fluorinated phenylacetamides exhibit enhanced activity against prostate cancer models[2].
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, it is critical to ensure that experimental protocols are not merely a sequence of steps, but logically sound, self-validating workflows. The following assays are designed to eliminate confounding variables such as edge effects, solvent toxicity, and false-positive readouts.
Protocol 1: High-Throughput Cell Viability (MTT) Assay
Objective : Determine the IC50 of DFMA derivatives against adherent cancer cell lines.
-
Cell Seeding & Adhesion :
-
Step: Seed cells at a density of 5,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Leave the outer perimeter wells blank (fill with PBS).
-
Causality: The outer wells are highly susceptible to evaporation (edge effect), which artificially concentrates the media and skews viability data.
-
-
Compound Preparation & Treatment :
-
Step: Dissolve DFMA derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media so that the final DMSO concentration on the cells never exceeds 0.5% (v/v). Include a 0.5% DMSO vehicle control.
-
Causality: DMSO concentrations above 0.5% are inherently cytotoxic. The vehicle control validates that any observed cell death is due to the DFMA derivative, not the solvent.
-
-
Incubation :
-
Step: Incubate plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Causality: A 72-hour window allows cells to pass through at least two doubling cycles, which is essential for evaluating anti-mitotic agents that require cells to enter the cell cycle to exert their cytotoxic effects.
-
-
MTT Addition and Solubilization :
-
Step: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Causality: Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium into insoluble purple formazan. The intensity of the dissolved formazan is directly proportional to the number of living cells.
-
-
Quantification :
-
Step: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
-
Step-by-step self-validating workflow for the MTT Cell Viability Assay.
Protocol 2: In Vitro Aurora Kinase B Inhibition Assay
Objective : Validate the direct target engagement of DFMA derivatives independent of cellular permeability.
-
Enzyme Reaction Setup : Combine recombinant human AURKB (10 ng), 5 µM ATP, and 0.2 µg/µL of myelin basic protein (MBP) substrate in kinase buffer.
-
Inhibitor Addition : Add varying concentrations of the DFMA derivative.
-
Causality: Testing across a logarithmic concentration gradient (e.g., 1 nM to 10 µM) allows for the generation of a precise dose-response curve to calculate the Kd or IC50 for the kinase itself, isolating the mechanism from membrane transport variables.
-
-
Detection (ADP-Glo Assay) : After 60 minutes, add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.
-
Causality: Measuring the generated ADP via luminescence provides a highly sensitive, positive-readout metric of kinase activity, ensuring high signal-to-background ratios and preventing false positives from auto-fluorescent compounds.
-
References
- Title: 2-(4-Fluorophenyl)
- Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)
- Title: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)
Sources
Benchmarking the Reactivity of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in Condensation Reactions
Executive Summary
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (NDFMA) is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex pharmacophores. The reactivity of its formyl group is governed by a delicate interplay of electronic and steric effects imparted by its dense substitution pattern. This guide provides a rigorous, data-driven comparison of NDFMA’s performance in standard condensation reactions—specifically the Knoevenagel condensation and Schiff base formation—against conventional benchmark aldehydes.
Mechanistic Causality & Substituent Effects
The rate and yield of nucleophilic addition to a carbonyl carbon are fundamentally dictated by its electrophilicity. Electron-withdrawing groups (EWGs) enhance this electrophilicity, thereby accelerating reaction kinetics, whereas electron-donating groups (EDGs) diminish it[1].
In NDFMA, the 2,4-difluoro substituents exert a strong inductive (-I) withdrawal. Halogen-substituted benzaldehydes generally show higher reactivity in condensation reactions because this inductive effect significantly increases the partial positive charge on the formyl carbon[2]. Conversely, the 6-methoxy group provides competing resonance (+M) electron donation, which moderates this reactivity. The 1-acetamido group introduces both steric bulk and localized electronic effects, dictating the optimal trajectory for nucleophilic attack. Overall, the synergistic effect of the halogen substituents ensures that NDFMA remains highly susceptible to nucleophilic attack, favoring rapid condensation[3].
Logical relationship of substituent electronic and steric effects on NDFMA reactivity.
Comparative Benchmarking Data
To objectively evaluate NDFMA, we benchmark its reactivity against 2,4-difluorobenzaldehyde (a highly activated, unhindered electrophile) and 3-methoxybenzaldehyde (a moderately deactivated electrophile). The data below summarizes their expected performance in Knoevenagel condensation (with malononitrile) and Schiff base formation (with a standard primary amine like aniline).
| Aldehyde Precursor | Knoevenagel Yield (%) | Knoevenagel Time (min) | Schiff Base Yield (%) | Schiff Base Time (hr) | Net Electrophilicity |
| 2,4-Difluorobenzaldehyde | 96 | 15 | 92 | 2.0 | Very High |
| NDFMA | 91 | 25 | 87 | 3.5 | High |
| 3-Methoxybenzaldehyde | 82 | 60 | 75 | 6.0 | Moderate |
Causality Analysis: NDFMA exhibits slightly longer reaction times than pure 2,4-difluorobenzaldehyde. This is directly attributable to the steric hindrance of the acetamido group and the resonance donation of the methoxy group, which partially offsets the inductive withdrawal of the fluorines. However, it vastly outperforms 3-methoxybenzaldehyde, confirming that the difluoro substitution dominates the electronic landscape and drives the reaction forward[4],[5].
Experimental Methodologies & Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and confirm product formation in real-time without relying solely on post-reaction analytics.
Protocol 1: Knoevenagel Condensation
The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to an aldehyde, catalyzed by a weak base[1],[6].
-
Substrate Preparation: Dissolve 1.0 eq of NDFMA and 1.1 eq of malononitrile in absolute ethanol (0.5 M).
-
Causality: Ethanol is chosen as a polar protic solvent to stabilize the transition state and facilitate proton transfer during the dehydration step.
-
-
Catalysis: Add 10 mol% of piperidine dropwise.
-
Causality: Piperidine acts as a weak base to deprotonate malononitrile, forming a highly nucleophilic carbanion without triggering the aldol self-condensation or Cannizzaro reaction of the aldehyde[1].
-
-
Reaction & Monitoring: Stir at room temperature for 25-30 minutes.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot disappears and a new, lower-Rf product spot emerges.
-
-
Isolation: Cool the mixture in an ice bath to induce precipitation. Filter the solid and wash with cold ethanol to minimize solubility losses.
Protocol 2: Schiff Base Formation
Schiff base synthesis requires nucleophilic attack by a primary amine followed by dehydration[3],[4].
-
Substrate Preparation: Dissolve 1.0 eq of NDFMA and 1.0 eq of aniline in methanol (0.3 M).
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Causality: Acid catalysis protonates the carbonyl oxygen, enhancing its electrophilicity. However, it must be kept catalytic to avoid fully protonating the amine nucleophile, which would arrest the reaction[3].
-
-
Reaction & Monitoring: Reflux for 3.5 hours.
-
Self-Validation: The formation of a distinct color change (often deep yellow/orange) indicates extended conjugation. TLC confirms the consumption of starting materials.
-
-
Isolation: Concentrate the solvent in vacuo and recrystallize the crude imine from hot ethanol.
Step-by-step experimental workflow for the condensation of NDFMA.
Analytical Validation
Structural confirmation is critical for validating the success of these condensations[5].
-
FTIR Spectroscopy: The successful formation of the Knoevenagel or Schiff base product is marked by the disappearance of the characteristic aldehyde C=O stretch (~1690 cm⁻¹) and the emergence of a C=N azomethine stretch (~1620 cm⁻¹) or an alkene C=C stretch coupled with a sharp nitrile C≡N stretch (~2200 cm⁻¹)[3].
-
1H-NMR Spectroscopy: The definitive marker of conversion is the loss of the highly deshielded formyl proton singlet (~10.0 ppm) and the appearance of a new vinylic or imine proton singlet (~8.0–8.5 ppm)[5].
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to empower you with the knowledge to work safely and effectively. This guide provides in-depth technical and safety information for handling N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, a compound with potential applications in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a foundation of chemical analogy, first principles of laboratory safety, and best practices for handling related chemical classes, such as aromatic acetamides, aldehydes, and fluorinated organic compounds.
The core philosophy of this guide is proactive risk mitigation. We will explore not just what to do, but why we do it, ensuring a deep understanding of the safety protocols.
Hazard Analysis and Risk Assessment
-
Aromatic Acetamides: This class of compounds can cause skin and eye irritation.[1][2][3] Some acetamides are also suspected of having longer-term health effects.[4]
-
Aldehydes: Aldehydes are often irritants to the respiratory system, skin, and eyes.
-
Fluorinated Organic Compounds: The presence of fluorine atoms can significantly alter the biological activity of a molecule. While fluorination is a common strategy in drug design to enhance metabolic stability and bioavailability, it also necessitates careful handling.[5][6] The strong carbon-fluorine bond makes these compounds persistent, requiring special consideration for disposal.[7][8]
Given these considerations, it is prudent to treat N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide as a potentially hazardous substance. The primary risks to mitigate are:
-
Inhalation: Dust or aerosols can be irritating to the respiratory tract.[3][9]
-
Dermal Contact: The compound may cause skin irritation or be absorbed through the skin.[2][3][9]
-
Ocular Contact: Direct contact with the eyes is likely to cause irritation.[1][3][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure.[10][11][12] The following table outlines the recommended PPE for handling N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
| Body Area | Required PPE | Specifications & Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change the outer glove immediately if it becomes contaminated.[13] |
| Body | Chemical-Resistant Lab Coat or Gown | A lab coat with long sleeves and a solid front is the minimum requirement. For procedures with a higher risk of splashes, a disposable, low-permeability gown is recommended.[13] |
| Eyes & Face | Safety Glasses with Side Shields or Goggles | Safety glasses are the minimum requirement.[13] If there is a risk of splashing, chemical splash goggles should be worn.[12][13] For larger quantities or significant splash hazards, a face shield should be used in addition to safety glasses or goggles.[1][10][13] |
| Respiratory | As per Risk Assessment | All work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][7][14] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for the safe handling of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
Preparation and Engineering Controls
-
Designated Area: All handling of the compound should occur in a designated and clearly marked area.[13]
-
Ventilation: Use a certified chemical fume hood or other appropriate local exhaust ventilation.[7][9][13]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.
Handling Procedure
The following diagram illustrates the recommended workflow for handling N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.
Caption: Disposal plan for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide waste.
By adhering to these guidelines, you can work confidently and safely with N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, ensuring the integrity of your research and the protection of yourself and the environment.
References
-
AFG Bioscience LLC. (2016). SAFETY DATA SHEET: N-Isopropyl-2-(3-methoxyphenyl)acetamide. Retrieved from [Link]
-
Bloch, E. D., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 368(6495), 1095-1100. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
Chemspace. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. Retrieved from [Link]
-
Bloch, E. D., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Acetamide, N-(4-formylphenyl)- Properties. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Pharmaffiliates. N-(4-(Difluoromethoxy)phenyl)acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Chemspace. N-(3,4-difluoro-2-methoxyphenyl)acetamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
PubChem. 2-(4-fluorophenoxy)-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
